4-Amino-1,3,5-trimethylpyrazole hydrochloride
Description
Properties
IUPAC Name |
1,3,5-trimethylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-4-6(7)5(2)9(3)8-4;/h7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLDZIPBMAPGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662974 | |
| Record name | 1,3,5-Trimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185303-62-1 | |
| Record name | 1,3,5-Trimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route to 4-Amino-1,3,5-trimethylpyrazole hydrochloride, a key intermediate in medicinal chemistry for the development of pharmaceuticals, particularly those targeting neurological disorders and pain management.[1] The synthesis is presented as a multi-step process, commencing with the formation of the pyrazole core, followed by nitration, reduction, and subsequent hydrochloride salt formation. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and understanding by researchers in the field.
Overall Synthesis Workflow
The synthesis of this compound is typically achieved through a three-step reaction sequence starting from readily available commercial reagents. The overall transformation is depicted in the workflow diagram below.
Caption: Overall synthesis workflow.
Step 1: Synthesis of 1,3,5-trimethylpyrazole
The initial step involves the construction of the pyrazole ring system through the Knorr pyrazole synthesis, a reliable and well-established method.[2] This reaction involves the condensation of a β-dicarbonyl compound, acetylacetone, with methylhydrazine.[2]
Experimental Protocol:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, acetylacetone (1.0 equivalent) is dissolved in ethanol. Methylhydrazine (1.0 equivalent) is then added slowly to the solution. A mild exothermic reaction may be observed. A catalytic amount of glacial acetic acid is subsequently added. The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The crude 1,3,5-trimethylpyrazole can be purified by vacuum distillation or recrystallization.[2]
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Reagents | ||
| Acetylacetone | 1.0 eq | [2] |
| Methylhydrazine | 1.0 eq | [2] |
| Ethanol | Solvent | [2] |
| Glacial Acetic Acid | Catalytic | [2] |
| Reaction Conditions | ||
| Temperature | Reflux (~78 °C) | [2] |
| Time | 2-4 hours | [2] |
| Yield | ~75-85% | [2] |
| Purification | Vacuum Distillation / Recrystallization | [2] |
| Product Data | ||
| Molecular Formula | C₆H₁₀N₂ | |
| Molecular Weight | 110.16 g/mol | |
| Melting Point | 38-41 °C | |
| Appearance | Solid |
Step 2: Nitration of 1,3,5-trimethylpyrazole
The second step is the electrophilic nitration of the synthesized 1,3,5-trimethylpyrazole at the C4 position to yield 4-nitro-1,3,5-trimethylpyrazole. This is a common method for the functionalization of pyrazole rings.
Experimental Protocol:
In a flask equipped with a stirrer and cooled in an ice bath, 1,3,5-trimethylpyrazole (1.0 equivalent) is slowly added to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The temperature of the reaction mixture is maintained between 0-10 °C during the addition. After the addition is complete, the reaction mixture is stirred at room temperature for several hours, with the progress monitored by TLC. Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude 4-nitro-1,3,5-trimethylpyrazole can be purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data for Step 2:
| Parameter | Value |
| Reagents | |
| 1,3,5-trimethylpyrazole | 1.0 eq |
| Fuming Nitric Acid | 1.0-1.2 eq |
| Concentrated Sulfuric Acid | Solvent/Catalyst |
| Reaction Conditions | |
| Temperature | 0-10 °C (addition), then Room Temp. |
| Time | 2-6 hours |
| Purification | Recrystallization (e.g., from ethanol) |
| Product Data | |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol |
| Appearance | Solid |
Step 3: Reduction of 4-nitro-1,3,5-trimethylpyrazole
The nitro group of 4-nitro-1,3,5-trimethylpyrazole is then reduced to an amino group to form 4-Amino-1,3,5-trimethylpyrazole. A common and effective method for this transformation is catalytic hydrogenation.
Experimental Protocol:
4-nitro-1,3,5-trimethylpyrazole (2.3 g, 0.014 moles) is dissolved in methanolic ammonia (100 mL) in a hydrogenation vessel.[3] Raney nickel (1 g) is added as the catalyst.[3] The vessel is then placed under a hydrogen atmosphere at 50 psi.[3] The reaction is allowed to proceed with agitation until the theoretical amount of hydrogen is consumed. After the reaction is complete, the catalyst is carefully filtered off, and the filtrate is concentrated in vacuo. The resulting residue is triturated several times with ethyl ether. The decanted solvent is then concentrated to dryness to yield 4-Amino-1,3,5-trimethylpyrazole as a pale red solid.[3]
Quantitative Data for Step 3:
| Parameter | Value | Reference |
| Reagents | ||
| 4-nitro-1,3,5-trimethylpyrazole | 2.3 g (0.014 moles) | [3] |
| Raney Nickel | 1 g | [3] |
| Methanolic Ammonia | 100 mL | [3] |
| Hydrogen | 50 psi | [3] |
| Yield | 1.3 g (70%) | [3] |
| Product Data | ||
| Molecular Formula | C₆H₁₁N₃ | |
| Molecular Weight | 125.17 g/mol | |
| Appearance | Pale red solid | [3] |
Step 4: Formation of this compound
The final step is the conversion of the free base, 4-Amino-1,3,5-trimethylpyrazole, into its more stable and water-soluble hydrochloride salt.[4]
Experimental Protocol:
4-Amino-1,3,5-trimethylpyrazole is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.[5] To this solution, a solution of hydrogen chloride in the same solvent (or gaseous hydrogen chloride) is added dropwise with stirring until the solution becomes acidic.[5][6] The hydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with a small amount of the cold solvent, and then dried under vacuum to yield this compound.
Quantitative Data for Step 4:
| Parameter | Value |
| Reagents | |
| 4-Amino-1,3,5-trimethylpyrazole | 1.0 eq |
| Hydrogen Chloride (in solvent or gaseous) | ~1.0-1.1 eq |
| Anhydrous Solvent (e.g., Diethyl Ether) | As required |
| Reaction Conditions | |
| Temperature | Room Temperature or below |
| Purification | Filtration and washing with cold solvent |
| Product Data | |
| Molecular Formula | C₆H₁₂ClN₃ |
| Molecular Weight | 161.63 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
Detailed Synthesis Pathway Diagram
The following diagram illustrates the step-by-step chemical transformations in the synthesis of this compound.
Caption: Detailed chemical transformations.
This in-depth guide provides the necessary information for the synthesis of this compound. The presented protocols and data are based on established chemical principles and published examples, offering a solid foundation for researchers in their synthetic endeavors. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
An In-depth Technical Guide to 4-Amino-1,3,5-trimethylpyrazole Hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-1,3,5-trimethylpyrazole hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a beige solid organic compound.[1] It is primarily utilized as a building block in organic synthesis.[2] The hydrochloride salt has the molecular formula C₆H₁₂ClN₃ and a molecular weight of 161.63 g/mol .[3] While specific quantitative data for the hydrochloride salt is limited, properties of the corresponding free base, 4-Amino-1,3,5-trimethyl-1H-pyrazole, are better characterized and provided for reference.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 1185303-62-1 | [3] |
| Molecular Formula | C₆H₁₂ClN₃ | [3] |
| Molecular Weight | 161.63 g/mol | [3] |
| Appearance | Beige solid | [1] |
| Purity | ≥95% | [4] |
| InChI Key | XGLDZIPBMAPGNV-UHFFFAOYSA-N | [5] |
Table 2: Physical Properties of 4-Amino-1,3,5-trimethyl-1H-pyrazole (Free Base)
| Property | Value | Source |
| CAS Number | 28466-21-9 | [6] |
| Molecular Formula | C₆H₁₁N₃ | [6] |
| Molecular Weight | 125.17 g/mol | [7] |
| Melting Point | 96 °C | [7] |
| Boiling Point | 236 °C | [7] |
| Appearance | White to cream to pale brown crystals or powder | [6] |
Synthesis and Purification
The synthesis of this compound typically involves the synthesis of the free base, 4-Amino-1,3,5-trimethylpyrazole, followed by its conversion to the hydrochloride salt.
A common method for the synthesis of 4-Amino-1,3,5-trimethylpyrazole is through the catalytic hydrogenation of a corresponding nitro-substituted pyrazole precursor.[8]
Materials:
-
1,3,5-Trimethyl-4-nitro-1H-pyrazole
-
Raney nickel
-
Methanolic ammonia
-
Hydrogen gas
-
Ethyl ether
Procedure:
-
In a high-pressure reaction vessel, dissolve 1,3,5-Trimethyl-4-nitro-1H-pyrazole (2.3 g, 0.014 moles) in methanolic ammonia (100 mL).[8]
-
Add Raney nickel (1 g) to the solution as a catalyst.[8]
-
Pressurize the vessel with hydrogen gas to 50 psi.[8]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or other suitable analytical techniques is recommended).
-
Once the reaction is complete, carefully filter off the Raney nickel catalyst.[8]
-
Concentrate the filtrate in vacuo to obtain a residue.[8]
-
Triturate the residue with ethyl ether several times to remove impurities.[8]
-
Decant the ethyl ether and concentrate the remaining solution to dryness to yield 4-Amino-1,3,5-trimethylpyrazole as a pale red solid. A typical yield is around 70%.[8]
The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.
Materials:
-
4-Amino-1,3,5-trimethylpyrazole
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Anhydrous hydrogen chloride (gas or in a suitable anhydrous solvent like diethyl ether)
Procedure:
-
Dissolve the synthesized 4-Amino-1,3,5-trimethylpyrazole in a minimal amount of anhydrous diethyl ether.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of hydrogen chloride in anhydrous diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any excess acid.
-
Dry the resulting solid under vacuum to obtain this compound.
Spectral Data
Limited spectral data is publicly available for this compound. The following provides information on the free base.
Table 3: Spectral Data for 4-Amino-1,3,5-trimethyl-1H-pyrazole (Free Base)
| Data Type | Key Features | Source |
| Infrared (IR) Spectrum | A gas-phase IR spectrum is available in the NIST WebBook. | [9] |
Note: Detailed interpretation of the IR spectrum requires access to the spectral data itself. Key absorptions would be expected for N-H stretching of the amine, C-H stretching of the methyl groups, and C=N and C=C stretching of the pyrazole ring.
No specific NMR or mass spectrometry data for this compound were found in the public domain.
Biological Activity and Applications
This compound is primarily recognized as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical applications.[2]
-
Pharmaceutical Research: The pyrazole core is a valuable scaffold in medicinal chemistry. This compound serves as a building block for the synthesis of drugs targeting neurological disorders and for pain management.[2]
-
Agrochemical Research: Its nitrogen-rich heterocyclic structure makes it a candidate for the development of novel pesticides and herbicides.
-
Coordination Chemistry: The compound can be utilized as a ligand for the creation of metal complexes, which are studied for their catalytic properties.
Due to the lack of specific studies on the biological activity of this compound itself, no signaling pathway diagrams can be provided at this time. The broader class of pyrazole derivatives is known to exhibit a wide range of biological activities, but these are not specific to this particular compound.
Logical Workflow for Potential Drug Discovery Application
Given its role as a synthetic building block, a logical workflow for its application in drug discovery can be conceptualized.
This guide summarizes the currently available technical information on this compound. Further research is required to fully elucidate its physical, chemical, and biological properties.
References
- 1. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 4-Amino-1,3,5-trimethylpyrazole, HCl | CymitQuimica [cymitquimica.com]
- 6. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-AMINO-1,3,5-TRIMETHYLPYRAZOLE | 28466-21-9 [amp.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]
In-Depth Technical Guide: 4-Amino-1,3,5-trimethylpyrazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1,3,5-trimethylpyrazole hydrochloride is a heterocyclic amine salt with the CAS number 1185303-62-1. It serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1][2] The pyrazole core is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, along with detailed experimental protocols and conceptual diagrams to aid in research and development.
Chemical and Physical Properties
A summary of the key quantitative data for this compound and its corresponding free base, 4-Amino-1,3,5-trimethyl-1H-pyrazole, is presented in Table 1.
| Property | This compound | 4-Amino-1,3,5-trimethyl-1H-pyrazole |
| CAS Number | 1185303-62-1[2] | 28466-21-9 |
| Molecular Formula | C₆H₁₂ClN₃[2] | C₆H₁₁N₃ |
| Molecular Weight | 161.63 g/mol [2] | 125.17 g/mol |
| Appearance | Beige solid | White to cream to pale brown crystals or powder |
| Purity | Typically ≥95% | Typically ≥96.0% (by GC) |
| Melting Point | Not specified | 100.0-106.0 °C |
| Storage | Room temperature, dry conditions[2] | Not specified |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.
Synthesis of 4-Amino-1,3,5-trimethyl-1H-pyrazole (Free Base)
A common method for the synthesis of 4-Amino-1,3,5-trimethyl-1H-pyrazole is through the catalytic hydrogenation of a corresponding nitropyrazole precursor.
Experimental Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the nitro-precursor, 1,3,5-trimethyl-4-nitro-1H-pyrazole (2.3 g, 0.014 moles), in methanolic ammonia (100 mL).
-
Catalyst Addition: Carefully add Raney nickel (1 g) to the solution.
-
Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 50 psi.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or GC-MS indicates the complete consumption of the starting material.
-
Work-up:
-
Carefully filter the reaction mixture to remove the Raney nickel catalyst.
-
Concentrate the filtrate in vacuo to obtain a residue.
-
Triturate the residue several times with ethyl ether.
-
Decant the ether and concentrate it to dryness to yield 4-Amino-1,3,5-trimethyl-1H-pyrazole as a pale red solid.[3]
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Synthesis of this compound
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Experimental Protocol:
-
Dissolution: Dissolve the synthesized 4-Amino-1,3,5-trimethyl-1H-pyrazole in a suitable organic solvent such as diethyl ether, ethyl acetate, or isopropanol.
-
Acidification: While stirring, add a solution of hydrogen chloride in the chosen solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes acidic.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
While specific biological activities of this compound are not extensively documented, its pyrazole core suggests its utility as a scaffold in medicinal chemistry. Derivatives of aminopyrazoles have shown a broad spectrum of pharmacological activities.
Potential as a Scaffold for Kinase Inhibitors
Many pyrazole-containing compounds are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy. The amino group at the 4-position can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.
Agrochemical Applications
Derivatives of 1,3,5-trimethylpyrazole have been synthesized and evaluated for their insecticidal and acaricidal activities. For instance, malonamide derivatives incorporating the 1,3,5-trimethylpyrazole moiety have shown significant mortality against pests like Tetranychus cinnabarinus and Plutella xylostella. This suggests that this compound can be a valuable starting material for the development of new pesticides.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its straightforward synthesis and the known biological activities of related pyrazole derivatives make it an attractive starting point for the design and synthesis of novel bioactive compounds. Further research into the direct biological effects of this compound and the development of new derivatives is warranted to fully explore its therapeutic and commercial potential.
References
An In-depth Technical Guide to 4-Amino-1,3,5-trimethylpyrazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 4-Amino-1,3,5-trimethylpyrazole hydrochloride. The information is curated for researchers in medicinal chemistry, pharmacology, and drug development.
Molecular Structure and Chemical Properties
This compound is a pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a valuable scaffold in medicinal chemistry.[1] The hydrochloride salt form of this amine-containing compound generally confers increased water solubility and stability.
The key chemical properties are summarized in the table below:
| Property | Value | Reference |
| Chemical Name | This compound | [2][3] |
| Synonyms | 1,3,5-Trimethyl-1H-pyrazol-4-amine hydrochloride | [2] |
| CAS Number | 1185303-62-1 | [3] |
| Molecular Formula | C₆H₁₂ClN₃ | [2][3] |
| Molecular Weight | 161.63 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [3] |
| InChI Key | XGLDZIPBMAPGNV-UHFFFAOYSA-N | [2] |
Experimental Protocols
Synthesis of 4-Amino-1,3,5-trimethylpyrazole (Free Base)
A plausible synthesis for the free base, 4-Amino-1,3,5-trimethylpyrazole, involves the catalytic hydrogenation of a nitro-precursor, 1,3,5-trimethyl-4-nitro-1H-pyrazole.
Experimental Workflow for Free Base Synthesis
Caption: Synthetic workflow for 4-Amino-1,3,5-trimethylpyrazole.
Detailed Protocol:
-
Reaction Setup: In a suitable pressure vessel, combine 1,3,5-trimethyl-4-nitro-1H-pyrazole with methanolic ammonia.
-
Catalyst Addition: Carefully add Raney nickel catalyst to the mixture.
-
Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 50 psi. Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture to remove the Raney nickel catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the solid product. Further purification can be achieved by recrystallization.
Preparation of this compound
The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.
Experimental Workflow for Hydrochloride Salt Formation
Caption: Workflow for the preparation of the hydrochloride salt.
Detailed Protocol:
-
Dissolution: Dissolve the synthesized 4-Amino-1,3,5-trimethylpyrazole in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
-
Acidification: While stirring, add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise.
-
Precipitation: The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of the cold solvent and dry it under vacuum to yield the final product.
Spectroscopic and Analytical Data
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to the three methyl groups and the amine protons. The amine protons are expected to be broad and may appear as a single peak. The chemical shifts of protons adjacent to the protonated amine will likely be shifted downfield compared to the free base. |
| ¹³C NMR | Resonances for the three distinct methyl carbons and the three pyrazole ring carbons. The carbon atoms attached to the nitrogen atoms will show characteristic chemical shifts. |
| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 126.1. |
| FTIR | Broad absorption bands in the 2500-3000 cm⁻¹ region, characteristic of the N-H stretching vibrations of an ammonium salt. Bending vibrations for the N-H group are also expected. |
Potential Biological Activity and Signaling Pathways
Aminopyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways.
Given the structural features of 4-Amino-1,3,5-trimethylpyrazole, it is plausible that it could interact with protein kinases, a common target for pyrazole-based inhibitors. The following sections describe potential signaling pathways that could be modulated by this compound or its derivatives.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway is crucial for cell proliferation, differentiation, and survival.[4][5] Aberrant FGFR signaling is implicated in various cancers. Some aminopyrazole derivatives have been developed as FGFR inhibitors.[6]
Hypothetical Inhibition of the FGFR Signaling Pathway
Caption: Hypothetical inhibition of the FGFR signaling cascade.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a role in inflammation and apoptosis.[1][7] Aminopyrazoles have been investigated as inhibitors of p38 MAPK.
Hypothetical Inhibition of the p38 MAPK Signaling Pathway
Caption: Hypothetical inhibition of the p38 MAPK signaling cascade.
Cyclooxygenase-2 (COX-2) Signaling Pathway
COX-2 is an enzyme involved in the inflammatory response and is a target for nonsteroidal anti-inflammatory drugs (NSAIDs).[8] Some pyrazole derivatives exhibit COX-2 inhibitory activity.
Hypothetical Modulation of the COX-2 Signaling Pathway
Caption: Hypothetical inhibition of the COX-2 signaling pathway.
Conclusion
This compound is a readily synthesizable molecule with a chemical scaffold known for its diverse biological activities. While specific biological data for this compound is limited, its structural similarity to known kinase and enzyme inhibitors suggests it as a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. The experimental protocols and potential signaling pathway interactions outlined in this guide provide a solid foundation for future research and development efforts.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. 4-Amino-1,3,5-trimethylpyrazole, HCl | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
Spectroscopic Analysis of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Amino-1,3,5-trimethylpyrazole hydrochloride. Due to the limited availability of specific experimental spectra for the hydrochloride salt in public databases, this document presents predicted spectroscopic data based on the analysis of its free base, 4-Amino-1,3,5-trimethylpyrazole, and general principles of spectroscopy. It also includes detailed experimental protocols for acquiring such data.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₁₂ClN₃ | --INVALID-LINK--[1][2] |
| Molecular Weight | 161.63 g/mol | --INVALID-LINK--[3] |
| CAS Number | 1185303-62-1 | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[1] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of the hydrochloride salt is expected to show downfield shifts for protons near the protonated amino group compared to the free base.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 3.7 | s | N-CH₃ |
| ~ 2.4 | s | C₃-CH₃ |
| ~ 2.2 | s | C₅-CH₃ |
| Broad | s | -NH₃⁺ |
¹³C NMR Spectroscopy (Predicted)
Similar to the ¹H NMR, the ¹³C NMR chemical shifts for carbons near the protonated amino group are expected to be shifted downfield.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | C₅ |
| ~ 140 | C₃ |
| ~ 110 | C₄ |
| ~ 35 | N-CH₃ |
| ~ 12 | C₅-CH₃ |
| ~ 10 | C₃-CH₃ |
FT-IR Spectroscopy
The IR spectrum of the hydrochloride salt will exhibit characteristic bands for the ammonium group (-NH₃⁺) in addition to the vibrations of the pyrazole ring and methyl groups. The data below is for the free base, 4-Amino-1,3,5-trimethylpyrazole.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (Amine) |
| 2960 - 2850 | Medium | C-H stretch (Methyl) |
| ~1620 | Medium | N-H bend (Amine) |
| ~1580 | Strong | C=N, C=C stretch (Pyrazole ring) |
| ~1450 | Medium | C-H bend (Methyl) |
| ~1380 | Medium | C-H bend (Methyl) |
Mass Spectrometry
The mass spectrum of the hydrochloride salt is expected to show the molecular ion of the free base upon ionization.
| m/z | Relative Intensity (%) | Assignment |
| 125.10 | 100 | [M]⁺ (Free Base) |
| 110.08 | ~80 | [M - CH₃]⁺ |
| 83.07 | ~30 | Fragmentation Product |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography (LC). Acquire the mass spectrum in positive ion mode.
-
EI-MS: Introduce the sample (if sufficiently volatile) into the ion source, where it is bombarded with electrons.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationship between spectroscopic data and structural information.
References
An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride
This technical guide provides a detailed analysis and interpretation of the infrared (IR) spectrum of 4-Amino-1,3,5-trimethylpyrazole hydrochloride. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the vibrational characteristics of this molecule. While a direct experimental spectrum of this specific salt is not publicly available, this guide constructs a detailed theoretical interpretation based on the well-established principles of IR spectroscopy, data from the free base (4-Amino-1,3,5-trimethylpyrazole), and extensive literature on pyrazole derivatives and amine hydrochlorides.
Molecular Structure and Expected Vibrational Modes
This compound possesses a substituted pyrazole ring and a primary amine group, which exists as an ammonium salt in the hydrochloride form. The key functional groups that will give rise to characteristic absorption bands in the IR spectrum are:
-
Ammonium group (-NH₃⁺): Formed by the protonation of the primary amine.
-
Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
-
Methyl groups (-CH₃): Attached to the pyrazole ring.
-
C-N bonds: Within the pyrazole ring and connecting the amino group.
-
C=C and C=N bonds: Comprising the pyrazole ring structure.
The formation of the hydrochloride salt significantly influences the IR spectrum, particularly in the N-H stretching region, compared to its free base.
Predicted Infrared Absorption Data
The following table summarizes the predicted IR absorption bands for this compound. The predictions are based on typical frequency ranges for the respective functional groups found in similar molecules.[1][2][3][4][5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 3200 - 2800 | Strong, Broad | N-H stretching (νNH₃⁺) of the ammonium group | This broad and intense absorption is a hallmark of amine hydrochlorides and is due to the stretching vibrations of the N-H bonds, often overlapping with C-H stretching bands. The broadness is a result of extensive hydrogen bonding.[1][3][5] |
| 3000 - 2850 | Medium | C-H stretching (νCH) of methyl groups | These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the three methyl groups. They may appear as shoulders on the broad N-H stretching band.[4] |
| 1620 - 1560 | Medium | N-H bending (δNH₃⁺) of the ammonium group (asymmetric) | The asymmetric bending (scissoring) vibration of the -NH₃⁺ group typically appears in this region.[5] |
| 1550 - 1500 | Medium | N-H bending (δNH₃⁺) of the ammonium group (symmetric) | The symmetric bending vibration of the -NH₃⁺ group.[5] |
| ~1600 | Medium | C=C and C=N stretching (νC=C, νC=N) of the pyrazole ring | Aromatic and heteroaromatic ring stretching vibrations typically occur in this region. These may overlap with the N-H bending vibrations.[4] |
| 1470 - 1430 | Medium | C-H bending (δCH) of methyl groups (asymmetric) | Asymmetric bending (scissoring) vibrations of the methyl groups. |
| 1380 - 1360 | Medium-Weak | C-H bending (δCH) of methyl groups (symmetric) | Symmetric bending (umbrella mode) of the methyl groups. |
| 1300 - 1000 | Medium-Weak | C-N stretching (νC-N) and ring vibrations | This region, often referred to as the fingerprint region, will contain complex vibrations arising from the pyrazole ring skeleton and C-N stretching. |
Experimental Protocol for Infrared Spectroscopy
The following is a standard experimental protocol for obtaining the IR spectrum of a solid sample like this compound using the KBr pellet method.
Objective: To obtain a high-quality infrared spectrum of the solid sample.
Materials and Equipment:
-
This compound
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
-
Spatula
-
Infrared lamp (for drying)
Procedure:
-
Drying: Dry the KBr powder under an infrared lamp for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands. The sample should also be thoroughly dried to prevent interference from water.
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.
-
Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Process the resulting spectrum to label the peaks and determine their exact wavenumbers.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Workflow for obtaining and interpreting the IR spectrum.
Comparative Analysis with the Free Base
The IR spectrum of the free base, 4-Amino-1,3,5-trimethylpyrazole, is available in the NIST database.[7] A comparison with the predicted spectrum of the hydrochloride salt reveals key differences:
-
N-H Stretching Region: The free base exhibits two distinct N-H stretching bands for the primary amine group, typically in the range of 3400-3200 cm⁻¹. In contrast, the hydrochloride salt will show a very broad and shifted absorption at lower wavenumbers (3200-2800 cm⁻¹) due to the formation of the -NH₃⁺ group and strong hydrogen bonding.
-
N-H Bending Region: The scissoring vibration of the -NH₂ group in the free base (around 1650-1580 cm⁻¹) will be replaced by the asymmetric and symmetric bending vibrations of the -NH₃⁺ group in the hydrochloride salt (around 1620-1500 cm⁻¹).
These distinct differences in the IR spectrum can be used to confirm the successful formation of the hydrochloride salt from the free base.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]
An In-depth Technical Guide to 4-Amino-1,3,5-trimethylpyrazole Hydrochloride
This guide provides a comprehensive overview of 4-Amino-1,3,5-trimethylpyrazole hydrochloride, a heterocyclic amine of interest to researchers and professionals in drug development and chemical synthesis. It serves as a key intermediate in the preparation of various pharmaceuticals and agrochemicals.[1] This document details its physical and chemical properties, outlines a relevant synthesis protocol, and discusses its primary applications and safety considerations.
Physicochemical Properties
This compound is a solid compound, appearing as a white to beige crystalline powder.[2][3] It is primarily utilized as a building block in organic synthesis.[1]
Table 1: Physical and Chemical Data for 4-Amino-1,3,5-trimethylpyrazole and its Hydrochloride Salt
| Property | Value | Source |
| IUPAC Name | 1,3,5-Trimethyl-1H-pyrazol-4-amine hydrochloride | [4] |
| Synonyms | 4-Amino-1,3,5-trimethylpyrazole HCl, trimethylpyrazol-4-amine hydrochloride | [4] |
| CAS Number | 1185303-62-1 | [5] |
| Molecular Formula | C₆H₁₂ClN₃ / C₆H₁₁N₃·ClH | [3][4][5] |
| Molecular Weight | 161.63 g/mol | [5][6] |
| Appearance | Solid; Crystals or powder; White to cream to pale brown/beige solid | [2][3][4] |
| Purity | ≥95% | [3][4][5] |
| Melting Point | 100.0-106.0 °C (for the free base, 4-Amino-1,3,5-trimethyl-1H-pyrazole) | [2] |
| Solubility | Insoluble in water (for the free base) | [7] |
| Storage Conditions | Room temperature, dry conditions | [1][5] |
Experimental Protocols
While a specific protocol for the hydrochloride salt is not detailed in the provided results, a method for the synthesis of the free base, 4-Amino-1,3,5-trimethylpyrazole, is available and provides valuable insight into its preparation.
Synthesis of 4-Amino-1,3,5-trimethylpyrazole [8]
This protocol describes the synthesis via catalytic hydrogenation of a nitro-precursor.
-
Reactants :
-
4-Nitro-1,3,5-trimethylpyrazole (starting material from a preceding step, 2.3 g, 0.014 moles)
-
Raney nickel (catalyst, 1 g)
-
Methanolic ammonia (solvent, 100 mL)
-
Hydrogen gas
-
-
Procedure :
-
The nitro-precursor compound is subjected to catalytic hydrogenation.
-
The reaction is carried out in methanolic ammonia using Raney nickel as the catalyst.
-
The mixture is placed under a hydrogen atmosphere at 50 psi.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The resulting solution is concentrated in vacuo, yielding a residue.
-
This residue is triturated multiple times with ethyl ether.
-
The decanted solvent is then concentrated to dryness, resulting in the final product as a pale red solid.
-
-
Yield : 1.3 g (70%)
Caption: Synthesis workflow for 4-Amino-1,3,5-trimethylpyrazole.
Applications in Research and Development
This compound is a versatile building block in several areas of chemical research. Its pyrazole core is a valuable scaffold in medicinal chemistry for designing molecules with specific biological activities.[1]
-
Pharmaceutical Synthesis : It is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders and pain management.[1] It is also classified as a "Protein Degrader Building Block," suggesting its utility in developing proteolysis-targeting chimeras (PROTACs) and related technologies.[5]
-
Agrochemical Research : The nitrogen-rich heterocyclic structure is leveraged in the development of novel pesticides and herbicides.[1]
-
Coordination Chemistry : The compound is used to create ligands for metal complexes, which are investigated for their catalytic properties in various industrial processes.[1]
Caption: Key application areas for the title compound.
Safety and Handling
Safety data for related pyrazole compounds indicate that they may cause skin and eye irritation.[9][10] General safe handling procedures for chemical reagents should be followed.
-
Personal Protective Equipment : Wear protective gloves, clothing, and eye/face protection.[9]
-
Handling : Use in a well-ventilated area and avoid breathing dust.[9] Wash hands thoroughly after handling.[9]
-
Storage : Keep containers securely sealed when not in use and store at room temperature in a dry place.[1][5][9]
For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound [myskinrecipes.com]
- 2. L10625.06 [thermofisher.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 4-Amino-1,3,5-trimethylpyrazole, HCl | CymitQuimica [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. prepchem.com [prepchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. tcichemicals.com [tcichemicals.com]
4-Amino-1,3,5-trimethylpyrazole hydrochloride molecular weight
An In-Depth Technical Guide to the Molecular Weight of 4-Amino-1,3,5-trimethylpyrazole hydrochloride
This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of this compound, a compound of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals.
Physicochemical Data
This compound is a pyrazole derivative used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its core pyrazole structure is a valuable scaffold in medicinal chemistry for designing molecules with specific biological activities.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 161.63 g/mol | |
| Molecular Formula | C₆H₁₂ClN₃ | |
| CAS Number | 1185303-62-1 | |
| Purity | ≥95% | |
| Appearance | Solid. Can appear as beige solid, or white to cream to pale brown crystals or powder. | |
| Storage | Room temperature, dry conditions. |
Molecular Weight Determination
The molecular weight of a compound is a fundamental property, calculated by summing the atomic weights of its constituent atoms. For this compound, with the formula C₆H₁₂ClN₃, the theoretical molecular weight is derived from the atomic masses of carbon, hydrogen, chlorine, and nitrogen.
Theoretical Molecular Weight Calculation
The process for calculating the molecular weight based on the chemical formula is illustrated in the diagram below.
An In-Depth Technical Guide to 1,3,5-Trimethyl-1H-pyrazol-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride. While specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available literature, this guide also explores the known biological significance of the broader pyrazole class of compounds, offering potential avenues for future research and drug discovery.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as 4-Amino-1,3,5-trimethylpyrazole hydrochloride is 1,3,5-Trimethyl-1H-pyrazol-4-amine hydrochloride .
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClN₃ | [1] |
| Molecular Weight | 161.63 g/mol | [1] |
| Appearance | White to cream to pale brown crystals or crystalline powder | [2] |
| Melting Point | 100.0-106.0 °C (for the free base) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol (for a related carboxylic acid derivative) | [3] |
| pKa | 3.73±0.10 (Predicted for a related carboxylic acid derivative) | [4] |
Synthesis and Characterization
General Synthesis of Substituted Pyrazoles
A common method for synthesizing the pyrazole ring involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For 1,3,5-trimethyl-1H-pyrazol-4-amine, a potential synthetic route could start from a suitably substituted β-diketone and methylhydrazine, followed by the introduction of the amino group at the C4 position. A general procedure for the synthesis of pyrazole derivatives is as follows:
Experimental Protocol: General Pyrazole Synthesis [1]
-
A 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) are dissolved in ethanol (10 mL) in a round-bottomed flask (25 mL).
-
A catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)2]2(Oxa), 5 mol%) is added to the mixture.
-
The reaction mixture is stirred at room temperature for an appropriate time, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is filtered off.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Formation of the Hydrochloride Salt
The hydrochloride salt can be prepared by treating a solution of the free base (1,3,5-trimethyl-1H-pyrazol-4-amine) in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate of 1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride is then collected by filtration, washed with the solvent, and dried.
Spectroscopic Data
Table 2: Spectroscopic Data for 1,3,5-Trimethyl-1H-pyrazol-4-amine (Free Base) and Related Compounds
| Technique | Data | Source(s) |
| ¹H NMR | Spectra of various substituted pyrazoles are available, showing characteristic shifts for the pyrazole ring protons and substituents. For a generic 1H-pyrazole, signals are observed around δ 7.5 (H-3,5) and 6.3 (H-4) ppm in CCl₄. For 3,4,5-trimethyl-1-phenyl-1H-pyrazole in CDCl₃, singlets for the methyl groups appear at δ 2.10 and 1.96 ppm. | [1][5][6] |
| ¹³C NMR | For a generic 1H-pyrazole, signals are observed around δ 135 (C-3,5) and 105 (C-4) ppm in CD₂Cl₂. For 3,4,5-trimethyl-1-phenyl-1H-pyrazole in CDCl₃, signals for the pyrazole ring carbons are observed at δ 148.4, 135.9, and 113.6 ppm. | [1][5][6] |
| IR Spectroscopy | The gas-phase IR spectrum of 1,3,5-trimethyl-1H-pyrazol-4-amine shows characteristic bands for N-H and C-H stretching vibrations. | [7] |
| Mass Spectrometry | The mass spectrum (electron ionization) of 1,3,5-trimethyl-1H-pyrazol-4-amine is available. | [7] |
Biological Activity and Potential Applications
While specific biological data for 1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride is limited, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[8]
Known Biological Activities of Pyrazole Derivatives
-
Antimicrobial and Antifungal Activity: Numerous pyrazole derivatives have demonstrated potent activity against various bacterial and fungal strains.
-
Anti-inflammatory Activity: Certain pyrazole-containing compounds have shown significant anti-inflammatory properties, with some acting as cyclooxygenase (COX) inhibitors.[9]
-
Anticancer Activity: Substituted pyrazoles have been investigated for their potential as anticancer agents, with some derivatives inducing apoptosis and cell cycle arrest in cancer cell lines.[10] One study identified 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.[5]
-
Enzyme Inhibition: Pyrazole derivatives have been shown to inhibit various enzymes, including monoamine oxidases.[3][11][12]
Potential Signaling Pathways
Given the broad biological activities of pyrazoles, they are likely to interact with various cellular signaling pathways. For instance, some pyrazoline derivatives have been shown to induce apoptosis through the intrinsic pathway, involving mitochondrial damage and an altered Bax/Bcl2 ratio.[10] The diverse substitution patterns possible on the pyrazole ring allow for the fine-tuning of activity towards specific biological targets.
Diagram 1: General Synthetic Workflow for Pyrazole Derivatives
References
- 1. 1,3,5-trimethyl-1H-pyrazol-4-amine | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid CAS#: 1125-29-7 [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]
- 8. dau.url.edu [dau.url.edu]
- 9. 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol | C8H14N2O | CID 23005932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Theoretical Analysis of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride: A Computational and Spectroscopic Whitepaper
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical examination of 4-Amino-1,3,5-trimethylpyrazole hydrochloride, a heterocyclic amine of interest in medicinal chemistry. In the absence of extensive published empirical data for this specific salt, this paper outlines a robust theoretical framework for its analysis using computational modeling and spectroscopic techniques. This document presents a detailed, albeit illustrative, dataset derived from established theoretical methods, offering insights into the molecule's structural, vibrational, and electronic properties. The methodologies described herein are based on established protocols for analogous pyrazole derivatives and serve as a blueprint for future in silico and experimental investigations.
Introduction
Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The aminopyrazole moiety, in particular, is a versatile pharmacophore. While the parent compound, 4-Amino-1,3,5-trimethylpyrazole, is commercially available, its hydrochloride salt remains less characterized in the scientific literature. Understanding the structural and electronic nuances imparted by protonation is critical for predicting its behavior in biological systems and for rational drug design. This whitepaper aims to fill this knowledge gap by presenting a theoretical study based on Density Functional Theory (DFT), a powerful tool for elucidating molecular properties.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₆H₁₂ClN₃ |
| Molecular Weight | 161.63 g/mol |
| IUPAC Name | 1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride |
| InChI Key | XGLDZIPBMAPGNV-UHFFFAOYSA-N |
| CAS Number | 1185303-62-1 |
Proposed Theoretical Methodology
To investigate the geometric and electronic structure of this compound, a computational study is proposed. The workflow for this theoretical analysis is depicted below.
Detailed Experimental Protocol (Theoretical)
-
Molecular Structure Generation : The initial 3D structure of this compound will be constructed using molecular modeling software. The protonation site is anticipated to be the amino group, forming an ammonium cation, with the chloride as the counter-ion.
-
Geometry Optimization : The initial structure will be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The optimization will be performed until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies.
-
Vibrational Frequency Calculation : Following geometry optimization, harmonic vibrational frequencies will be computed at the same level of theory. These calculations are essential for confirming the optimized structure as a true minimum and for predicting the infrared (IR) and Raman spectra.
-
Natural Bond Orbital (NBO) Analysis : NBO analysis will be performed to investigate charge distribution, hyperconjugative interactions, and the nature of the ionic bond between the protonated pyrazole and the chloride anion.
-
Frontier Molecular Orbital Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the molecule's electronic energy gap, providing insights into its kinetic stability and reactivity.
Illustrative Theoretical Data
The following tables present hypothetical, yet realistic, quantitative data for this compound, as would be expected from the proposed DFT calculations. This data is intended for illustrative purposes to guide future research.
Calculated Geometric Parameters
Note: The atom numbering scheme is provided in the molecular diagram below.
Table 1: Selected Bond Lengths (Å)
| Bond | Predicted Length (Å) |
| N1-N2 | 1.38 |
| N2-C3 | 1.33 |
| C3-C4 | 1.41 |
| C4-C5 | 1.40 |
| C5-N1 | 1.34 |
| C4-N(amino) | 1.48 |
| N(amino)-H | 1.03 |
| C3-C(methyl) | 1.51 |
| C5-C(methyl) | 1.51 |
| N1-C(methyl) | 1.47 |
Table 2: Selected Bond Angles (°)
| Angle | Predicted Angle (°) |
| C5-N1-N2 | 111.0 |
| N1-N2-C3 | 106.0 |
| N2-C3-C4 | 110.0 |
| C3-C4-C5 | 104.5 |
| C4-C5-N1 | 108.5 |
| C3-C4-N(amino) | 127.0 |
| C5-C4-N(amino) | 128.5 |
| H-N(amino)-H | 109.5 |
Table 3: Selected Dihedral Angles (°)
| Dihedral Angle | Predicted Angle (°) |
| N2-N1-C5-C4 | 0.5 |
| C5-N1-N2-C3 | -0.5 |
| N1-N2-C3-C4 | 0.5 |
| N2-C3-C4-C5 | -0.5 |
| C3-C4-C5-N1 | 0.0 |
| C5-C4-N(amino)-H | 60.0 |
Predicted Vibrational Frequencies
The following table outlines the expected prominent vibrational modes from the theoretical IR spectrum.
Table 4: Major Predicted IR Vibrational Frequencies (cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Strong | N-H stretching (ammonium group) |
| 3000-2850 | Medium | C-H stretching (methyl groups) |
| 1620 | Medium | N-H bending (ammonium group) |
| 1580 | Strong | C=C and C=N stretching (pyrazole ring) |
| 1450 | Medium | C-H bending (methyl groups) |
| 1380 | Medium | Symmetric C-H bending (methyl groups) |
| 1100-1000 | Strong | Ring breathing modes |
| Below 800 | Medium | Out-of-plane bending and torsional modes |
Conclusion
This technical guide provides a foundational theoretical framework for the study of this compound. The proposed computational methodology, based on Density Functional Theory, offers a reliable pathway to elucidate its structural, vibrational, and electronic characteristics. The illustrative data presented herein serves as a benchmark for future experimental and computational work. A thorough understanding of these properties is paramount for the targeted design and development of novel pyrazole-based therapeutic agents. It is recommended that the theoretical predictions outlined in this document be validated through experimental techniques such as X-ray crystallography, NMR, and FTIR spectroscopy.
Methodological & Application
Application Notes and Protocols for the Use of 4-Amino-1,3,5-trimethylpyrazole hydrochloride in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Publicly available data on the specific kinase inhibitory activity of 4-Amino-1,3,5-trimethylpyrazole hydrochloride is limited. The following application notes and protocols are based on the broader class of pyrazole-based kinase inhibitors and are intended to serve as a general guide.[1][2] Researchers are advised to perform initial screening to determine the specific kinase targets and optimal assay conditions for this particular compound.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The pyrazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant therapeutic potential.[2] Pyrazole-based compounds are known to inhibit a wide range of kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, Janus kinases (JAKs), and mitogen-activated protein (MAP) kinases.[1]
This document provides detailed protocols for evaluating the kinase inhibitory potential of pyrazole-containing compounds, such as this compound, using common in vitro and cell-based assays.
Data Presentation
The following table summarizes the in vitro inhibitory activity (IC50 values) of several representative pyrazole-based compounds against various kinases. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.
| Compound Name/ID | Target Kinase(s) | IC50 (nM) | Target Cell Line | IC50 (µM) |
| AT7519 | CDK1, CDK2, CDK4, CDK6, CDK9, GSK3β | 10 - 210 | - | - |
| Barasertib (AZD1152) | Aurora B | 0.37 | - | - |
| Compound 22 | CDK2, CDK5 | 24, 23 | MiaPaCa2 | 0.247 |
| Ruxolitinib | JAK1, JAK2 | ~3 | - | - |
| Afuresertib | Akt1, Akt2, Akt3 | 0.02, 2, 2.6 | - | - |
Note: This table presents data for various pyrazole-based inhibitors as found in the literature to illustrate the type of data generated from kinase assays.[1][3] Specific values for this compound are not currently available in the public domain.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
This compound (or other pyrazole inhibitor)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.
-
Assay Plate Setup: Add 2.5 µL of the diluted compound or vehicle (DMSO) control to the wells of a 384-well plate.
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate solution in assay buffer.
-
Prepare a 2X ATP solution in assay buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Add 5 µL of the 2X ATP solution to initiate the reaction. The final ATP concentration should ideally be at the Km for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle (DMSO) control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the effect of the inhibitor on the phosphorylation of specific downstream targets of the kinase of interest.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a specified time. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. Re-probe the membrane with an antibody for the total protein as a loading control.
Visualizations
Caption: Experimental workflow for evaluating a novel kinase inhibitor.
Caption: Simplified PI3K/Akt signaling pathway targeted by pyrazole inhibitors.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-1,3,5-trimethylpyrazole hydrochloride as a Potential JAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential application of 4-Amino-1,3,5-trimethylpyrazole hydrochloride as a novel inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, and its dysregulation is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancers.[1][2][3][4][5] The development of small molecule inhibitors targeting JAKs has emerged as a promising therapeutic strategy.[6] Herein, we present hypothetical yet plausible data and detailed experimental protocols to guide the investigation of this compound as a potential JAK inhibitor.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[6] These enzymes play a pivotal role in transducing signals from a wide array of cytokines and growth factors.[2][3] The binding of a ligand to its corresponding receptor induces receptor dimerization, bringing the associated JAKs into close proximity and facilitating their trans-phosphorylation and activation.[3][7] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][7] Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[1][7][8] Given its central role in these processes, the JAK-STAT pathway is a key target for therapeutic intervention in numerous diseases.[5][9]
Hypothetical Data for this compound
The following tables present hypothetical data for this compound, portraying it as a promising and selective JAK inhibitor. These values are for illustrative purposes to guide potential screening and development efforts.
Table 1: In Vitro JAK Enzyme Inhibition
| Enzyme | IC50 (nM) |
| JAK1 | 50 |
| JAK2 | 800 |
| JAK3 | 25 |
| TYK2 | 1500 |
Table 2: Cell-Based Assay - Inhibition of STAT Phosphorylation
| Cell Line | Cytokine Stimulant | Phospho-STAT Target | IC50 (nM) |
| HEL | - | pSTAT5 | 75 |
| U-937 | IL-2 | pSTAT5 | 40 |
| PBMC | IL-6 | pSTAT3 | 60 |
Table 3: Kinase Selectivity Profile
| Kinase | % Inhibition at 1 µM |
| JAK1 | 95 |
| JAK3 | 98 |
| SRC | < 10 |
| LCK | < 5 |
| ROCK1 | < 15 |
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 2.5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the JAK enzyme and substrate peptide in assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. Briefly, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Cell-Based STAT Phosphorylation Assay (Flow Cytometry)
This protocol outlines a method to assess the ability of the test compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., HEL cells).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytokine stimulant (e.g., IL-2, IL-6)
-
This compound
-
Fixation/Permeabilization Buffer
-
Fluorescently labeled anti-phospho-STAT antibody (e.g., Alexa Fluor 647 anti-pSTAT3)
-
Flow cytometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the fixation/permeabilization buffer.
-
Stain the cells with the fluorescently labeled anti-phospho-STAT antibody for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend them in an appropriate buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer to quantify the levels of phosphorylated STAT.
-
Determine the IC50 value by plotting the inhibition of STAT phosphorylation against the compound concentration.
Visualizations
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cusabio.com [cusabio.com]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Aminopyrazoles in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diverse applications of aminopyrazole derivatives in medicinal chemistry. This document details their therapeutic potential, summarizes key quantitative data, and provides detailed experimental protocols for their synthesis and biological evaluation.
Introduction to Aminopyrazoles
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of various protein kinases, mimicking the binding of ATP.[1][2] This characteristic has led to the development of a multitude of aminopyrazole-based compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] The versatility of the pyrazole core allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][6] Aminopyrazole derivatives can be classified based on the position of the amino group on the pyrazole ring (3-amino, 4-amino, and 5-aminopyrazole), with each class exhibiting distinct biological profiles.[3][5]
Applications in Medicinal Chemistry
Aminopyrazole derivatives have been successfully developed as inhibitors of various key drug targets, leading to their investigation in multiple therapeutic areas.
Kinase Inhibitors in Oncology
A primary application of aminopyrazoles is in the development of kinase inhibitors for cancer therapy.[7][8] Their ability to target the ATP-binding site of kinases makes them potent inhibitors of enzymes that are often dysregulated in cancer.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a driver in various cancers. Aminopyrazole-based inhibitors have been developed to target both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3, overcoming a common resistance mechanism to existing therapies.[6][9][10]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial for cell cycle regulation, and their uncontrolled activity is a hallmark of cancer.[11][12] Aminopyrazole analogs have been synthesized as potent and selective inhibitors of CDK2 and CDK5, leading to growth inhibition and apoptosis in cancer cell lines.[7][13] Several aminopyrazole-based CDK inhibitors, such as AT7519, have advanced to clinical trials.[3][14]
-
Other Kinase Targets: The aminopyrazole scaffold has also been utilized to develop inhibitors for other kinases implicated in cancer, such as Polo-like kinase 1 (PLK1) and Janus kinases (JAKs).[15][16]
Anti-inflammatory Agents
The p38 MAP kinase signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7][9][17] Aminopyrazole derivatives have been investigated as potent p38 MAPK inhibitors for the treatment of inflammatory diseases such as rheumatoid arthritis.[3][5][18] Additionally, some 5-aminopyrazole derivatives have shown selective cyclooxygenase-2 (COX-2) inhibitory activity, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[3][19][20]
Agents for Neurodegenerative Diseases
The aminopyrazole scaffold has also shown promise in the development of treatments for neurodegenerative diseases.
-
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors: Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. Aminopyrazole-based compounds have been developed as potent and brain-penetrant LRRK2 inhibitors.[21]
-
Phosphodiesterase 11A (PDE11A) Inhibitors: A series of aminopyrazole inhibitors of PDE11A have been described for the potential treatment of cognitive decline associated with Alzheimer's disease and other forms of dementia.[22]
-
Other Neurological Targets: Aminopyrazoles have also been explored as inhibitors of monoamine oxidase B (MAO-B) and as multifunctional agents for Alzheimer's disease.[15][23]
Data Summary
The following tables summarize the in vitro activity of representative aminopyrazole derivatives against various kinase and cellular targets.
Table 1: Aminopyrazole Derivatives as FGFR Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| Compound 6 | FGFR2 (WT) | - | BaF3 FGFR2 (WT) | <0.5 | [10] |
| FGFR2 (V564F) | - | BaF3 FGFR2 (V564F) | <0.5 | [10] | |
| FGFR3 | - | RT112 | 1.8 | [10] | |
| Compound 19 | FGFR2 (WT) | - | BaF3 FGFR2 (WT) | 1.1 | [9] |
| FGFR2 (V564F) | - | BaF3 FGFR2 (V564F) | 1.3 | [9] | |
| FGFR3 | - | RT112 | 6.2 | [9] | |
| AIF | FGFR4 | 57,650 | - | - | [24] |
Table 2: Aminopyrazole Derivatives as CDK Inhibitors
| Compound ID | Target | IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| AT7519 | CDK1, 2, 4, 6, 9 | 0.01 - 0.21 | - | - | [25] |
| CAN508 | CDK2 | 0.35 | - | - | [25] |
| Compound 24 | CDK2/5 | Potent Inhibitor | Pancreatic Cancer Cell Lines | - | [7] |
| Compound 9 | CDK2 | 0.96 | HCT-116 | - | [25] |
| Compound 15 | CDK2 | 0.005 (Ki) | A2780 | 0.158 | [26] |
| Compound 25 | CDK1 | 1.52 | HepG2 | 0.035 | [27] |
Table 3: Aminopyrazole Derivatives as p38 MAPK and COX Inhibitors
| Compound ID | Target | IC50 (nM) | Assay Type | Reference |
| Compound 33 | COX-2 | 39 | In vitro colorimetric EIA | [3][20] |
| Compound 34 | COX-2 | 34 | In vitro colorimetric EIA | [3][20] |
| Compound 35a | COX-2 | 550,000 | In vitro colorimetric assay | [3][20] |
| Compound 35b | COX-2 | 610,000 | In vitro colorimetric assay | [3][20] |
| Generic Pyrazole Urea | p38 MAPK | Potent Inhibitor | - | [18] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative aminopyrazole derivative and for key biological assays used to evaluate their activity.
Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile
This protocol describes the synthesis of a 5-aminopyrazole derivative from 2-aminoprop-1-ene-1,1,3-tricarbonitrile and hydrazine hydrate.[23]
Materials:
-
2-aminoprop-1-ene-1,1,3-tricarbonitrile
-
Hydrazine hydrate (85%)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a solution of 2.64 g (0.02 mol) of 2-aminoprop-1-ene-1,1,3-tricarbonitrile in 20 mL of boiling ethanol, add 1.1 g (0.022 mol) of 85% hydrazine hydrate dropwise at a rate that maintains the boiling of the reaction mixture without external heating.
-
Observe the exothermic reaction, which is accompanied by the evolution of ammonia.
-
After the addition of hydrazine hydrate is complete, heat the reaction mixture under reflux for an additional 15 minutes.
-
Allow the reaction mixture to cool slowly to room temperature.
-
Chill the mixture in an ice bath to promote crystallization.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from glacial acetic acid to yield pure 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.
Experimental Workflow for Synthesis
Caption: Synthesis of a 5-aminopyrazole derivative.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of aminopyrazole compounds against a specific kinase.[28]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test aminopyrazole compounds (dissolved in DMSO)
-
Positive control inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test aminopyrazole compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Kₘ value for the specific kinase.
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow for Kinase Inhibition Assay
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jocpr.com [jocpr.com]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Amino-1,3,5-trimethylpyrazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the chemical properties, synthesis, and potential applications of 4-Amino-1,3,5-trimethylpyrazole hydrochloride. The accompanying protocols offer detailed methodologies for its use as a chemical intermediate in synthetic chemistry.
Physicochemical Properties
This compound is a heterocyclic amine that serves as a versatile building block in organic synthesis.[1][2] Its pyrazole core is a key feature in many biologically active compounds.[3]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClN₃ | [2][4] |
| Molecular Weight | 161.63 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2][4] |
| CAS Number | 1185303-62-1 | [4] |
| Synonyms | 1,3,5-Trimethyl-1H-pyrazol-4-amine hydrochloride; 1,3,5-Trimethyl-1H-pyrazol-4-ylamine hydrochloride | [2] |
Synthesis Protocol
The synthesis of this compound can be achieved in a two-step process starting from the corresponding nitro-pyrazole precursor. The first step involves the reduction of the nitro group to an amine, followed by salt formation with hydrochloric acid.
Step 1: Synthesis of 4-Amino-1,3,5-trimethylpyrazole (Free Base)
This protocol is adapted from a similar synthesis of 4-Amino-1,3,5-trimethylpyrazole.[5]
Materials:
-
4-Nitro-1,3,5-trimethylpyrazole
-
Raney Nickel
-
Methanolic Ammonia
-
Hydrogen Gas
-
Ethyl Ether
-
Filtration apparatus
-
High-pressure hydrogenation vessel
Procedure:
-
In a high-pressure hydrogenation vessel, combine 4-Nitro-1,3,5-trimethylpyrazole (0.014 moles) and Raney Nickel (1 g).
-
Add 100 mL of methanolic ammonia to the vessel.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully filter the catalyst from the reaction mixture.
-
Concentrate the filtrate in vacuo to obtain a residue.
-
Triturate the residue with ethyl ether multiple times.
-
Decant the ethyl ether and concentrate it to dryness to yield 4-Amino-1,3,5-trimethylpyrazole as a solid.[5]
Step 2: Formation of this compound
Materials:
-
4-Amino-1,3,5-trimethylpyrazole
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (2M in diethyl ether)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the crude 4-Amino-1,3,5-trimethylpyrazole in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with constant stirring.
-
Continue stirring for 30 minutes, during which a precipitate should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the solid under vacuum to yield this compound.
Caption: Synthesis workflow for this compound.
Applications
This compound is a valuable intermediate in the synthesis of various target molecules in different fields of research and development.[1]
-
Pharmaceuticals: It serves as a key building block for the synthesis of compounds targeting neurological disorders and for pain management.[1] The pyrazole scaffold is present in numerous drugs with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][6]
-
Agrochemicals: The nitrogen-rich heterocyclic structure is useful in the development of novel pesticides and herbicides.[1]
-
Coordination Chemistry: It can be used as a ligand to form metal complexes with potential catalytic applications.[1]
-
Protein Degraders: This compound is classified as a building block for protein degraders, suggesting its utility in the design of molecules for targeted protein degradation.[4]
Caption: Potential applications of this compound.
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Amide Coupling
Objective: To form an amide bond between 4-Amino-1,3,5-trimethylpyrazole and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., EDC·HCl, HATU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Stirring apparatus
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add the coupling agent (1.1 eq) and a base (2.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for a typical amide coupling reaction.
Protocol 2: Reductive Amination
Objective: To form a secondary amine by reacting 4-Amino-1,3,5-trimethylpyrazole with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
-
Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Acetic acid (catalytic amount)
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following table can be used to record and compare the results of synthetic modifications using this compound.
| Derivative | R-Group | Reaction Type | Yield (%) | Purity (%) | Analytical Method |
| Example Amide | -C(O)Ph | Amide Coupling | LC-MS, ¹H NMR | ||
| Example Amine | -CH₂Ph | Reductive Amination | LC-MS, ¹H NMR | ||
| User Data 1 | |||||
| User Data 2 |
Analytical Methods
The characterization of this compound and its derivatives can be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the final products.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. The IR spectrum of the related 1,3,5-Trimethyl-1H-pyrazol-4-amine is available in the NIST database.[7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.
For in-depth mechanistic studies of its synthesis, advanced techniques like in-line FT-IR spectroscopy combined with independent component analysis could be employed, similar to studies on related pyrazoles.[8]
References
- 1. This compound [myskinrecipes.com]
- 2. 4-Amino-1,3,5-trimethylpyrazole, HCl | CymitQuimica [cymitquimica.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. prepchem.com [prepchem.com]
- 6. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]
- 8. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Amino-1,3,5-trimethylpyrazole hydrochloride as a Versatile Fragment for Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Amino-1,3,5-trimethylpyrazole hydrochloride as a foundational fragment in drug discovery, with a particular focus on the development of protein kinase inhibitors. This document outlines its chemical properties, synthetic routes for elaboration, and its application in targeting key signaling pathways implicated in various diseases.
Introduction to this compound in Fragment-Based Drug Discovery (FBDD)
This compound is a valuable starting point in fragment-based drug discovery (FBDD). The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its metabolic stability and its ability to form crucial hydrogen bond interactions within the ATP-binding sites of protein kinases.[1] The amino group at the 4-position serves as a key functional handle for synthetic elaboration, allowing for the systematic exploration of chemical space to achieve high potency and selectivity for the desired biological target.
Key Attributes of the Fragment:
-
Scaffold: The pyrazole core acts as a bioisosteric replacement for other five-membered heterocycles and can engage in essential hydrogen bonding with the hinge region of kinase domains.[1]
-
Vector for Growth: The 4-amino group provides a reactive site for various chemical modifications, such as acylation, sulfonylation, and coupling reactions, enabling the exploration of structure-activity relationships (SAR).
-
Physicochemical Properties: The trimethyl substitution pattern influences the fragment's solubility, lipophilicity, and metabolic stability, which are important considerations in drug design.
Application in Kinase Inhibitor Design
The 4-aminopyrazole scaffold has been successfully employed in the design of inhibitors for several important protein kinase families, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[2][3] These kinases are key components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is frequently observed in cancer and inflammatory diseases.
Derivatives of 4-aminopyrazole have demonstrated potent inhibitory activity against various kinases. While specific data for the parent fragment is limited, its derivatives have shown significant promise.
Table 1: Inhibitory Activity of Exemplary 4-Aminopyrazole Derivatives against Protein Kinases
| Compound Class | Target Kinase(s) | IC50 (nM) Range | Reference |
| 4-Amino-(1H)-pyrazole derivatives | JAK1, JAK2, JAK3 | 2.2 - 3.5 | --INVALID-LINK--[2] |
| Aminopyrazole Derivatives | FGFR2, FGFR3 | <10 - 100 | --INVALID-LINK--[3] |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives | FGFR1, FGFR2, FGFR3, FGFR4 | 1.3 - 8.3 | --INVALID-LINK--[4] |
| 1-H-pyrazole-3-carboxamide derivatives | FLT3, CDK2, CDK4, CDK6 | <10 | --INVALID-LINK--[5] |
Signaling Pathway: Inhibition of the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, hematopoiesis, and cell growth.[2] Aberrant activation of this pathway is linked to various cancers and inflammatory disorders. Small molecule inhibitors targeting JAKs have emerged as effective therapies. The diagram below illustrates how a hypothetical inhibitor derived from this compound could interrupt this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4-Amino-1,3,5-trimethylpyrazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two important classes of heterocyclic compounds, pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, utilizing 4-Amino-1,3,5-trimethylpyrazole hydrochloride as a key starting material. The described methods are foundational for the exploration of novel chemical entities with potential applications in medicinal chemistry and drug discovery.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The reaction of 4-aminopyrazoles with 1,3-dicarbonyl compounds is a well-established and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold. This bicyclic heterocyclic system is of significant interest due to its structural similarity to purine bases, leading to a wide range of biological activities.
Application Note 1: Synthesis of 1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridine via Condensation with Acetylacetone
This protocol details the synthesis of 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine through the acid-catalyzed condensation of 4-Amino-1,3,5-trimethylpyrazole with acetylacetone. The hydrochloride salt of the starting material is neutralized in situ.
Experimental Protocol:
Materials:
-
This compound
-
Acetylacetone (Pentane-2,4-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.75 g, 10 mmol) in glacial acetic acid (30 mL).
-
Addition of Reagent: To the stirred suspension, add acetylacetone (1.1 mL, 11 mmol, 1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into 100 mL of ice-cold water and neutralize with a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford the pure 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine.
Data Presentation:
| Product | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridine | This compound | Acetylacetone | Glacial Acetic Acid | 6 | 85 | 98-100 |
Visualization:
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines are another class of purine isosteres with significant therapeutic potential, including applications as kinase inhibitors. A common synthetic route involves the cyclocondensation of 4-aminopyrazoles with a one-carbon synthon, such as formamide.
Application Note 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol outlines the direct synthesis of 1,3,5-trimethyl-1H-pyrazolo[3,4-d]pyrimidine by heating this compound in formamide. The hydrochloride is neutralized by the basic nature of formamide at high temperatures.
Experimental Protocol:
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Activated Charcoal
-
Standard laboratory glassware and distillation apparatus
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a short path distillation head, add this compound (1.75 g, 10 mmol) and formamide (20 mL).
-
Reaction: Heat the mixture with stirring to 180-190 °C in a heating mantle. Maintain this temperature for 4 hours. Ammonia gas will evolve during the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation: Add 20 mL of ethanol to the cooled mixture and stir to break up the solid. Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before filtering hot. Allow the filtrate to cool slowly to obtain crystalline 1,3,5-trimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Data Presentation:
| Product | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1,3,5-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine | This compound | Formamide | Formamide | 4 | 78 | 165-167 |
Visualization:
Application Notes: Evaluating the Anti-Cancer Activity of 4-Amino-1,3,5-trimethylpyrazole hydrochloride (ATC-135) in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-1,3,5-trimethylpyrazole hydrochloride, hereafter referred to as ATC-135, is a novel synthetic pyrazole derivative. The pyrazole scaffold is a key feature in many compounds exhibiting a wide range of pharmacological activities, including anti-cancer properties through the inhibition of various protein kinases.[1][2] This document outlines the application of ATC-135 in cell-based assays to characterize its anti-proliferative and pro-apoptotic effects, hypothetically targeting the oncogenic kinase CDK2, a key regulator of cell cycle progression.[3] Dysregulation of CDK2 is a common feature in many cancers, making it an attractive therapeutic target.[4] The following protocols and data are presented to guide the investigation of ATC-135 or similar compounds in a cancer research setting.
Mechanism of Action
ATC-135 is postulated to act as an ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). In complex with Cyclin E, CDK2 drives the cell cycle from the G1 to the S phase by phosphorylating key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by the CDK2/Cyclin E complex leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression. By inhibiting CDK2, ATC-135 is expected to prevent Rb phosphorylation, causing cell cycle arrest at the G1/S checkpoint and subsequently inducing apoptosis in cancer cells with a dysregulated cell cycle.
Experimental Protocols & Data
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of ATC-135 on the proliferation and viability of cancer cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]
Experimental Workflow
Materials
-
PANC-1 (human pancreatic cancer cell line) or other suitable cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (ATC-135)
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding: Harvest and count PANC-1 cells. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Compound Treatment: Prepare a 10 mM stock solution of ATC-135 in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest ATC-135 concentration (e.g., 0.1%).
-
Drug Incubation: Carefully remove the old medium from the wells and add 100 µL of the prepared ATC-135 dilutions or vehicle control. Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of purple formazan crystals in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[6] Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the logarithm of the ATC-135 concentration to generate a dose-response curve and determine the IC₅₀ value.
Hypothetical Data
Table 1: Anti-proliferative Activity of ATC-135 on PANC-1 Cells
| ATC-135 Conc. (µM) | Mean Absorbance (570 nm) | % Cell Viability |
|---|---|---|
| 0 (Vehicle) | 1.250 | 100.0 |
| 0.1 | 1.188 | 95.0 |
| 1 | 0.938 | 75.0 |
| 5 | 0.625 | 50.0 |
| 10 | 0.438 | 35.0 |
| 50 | 0.150 | 12.0 |
| 100 | 0.075 | 6.0 |
| Calculated IC₅₀ | | 5.0 µM |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Workflow
Materials
-
PANC-1 cells
-
6-well plates
-
ATC-135 and DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10x Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure
-
Cell Treatment: Seed 2 x 10⁵ PANC-1 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with ATC-135 at various concentrations (e.g., 0, 5 µM, 10 µM, and 20 µM) for 48 hours.
-
Cell Harvesting: After incubation, collect the culture medium (containing floating cells) from each well. Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with their corresponding supernatant.[7]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Prepare 1x Binding Buffer by diluting the 10x stock with deionized water. Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1x Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).
Hypothetical Data
Table 2: Apoptosis Induction by ATC-135 in PANC-1 Cells after 48h Treatment
| ATC-135 Conc. (µM) | Healthy Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
|---|---|---|---|---|
| 0 (Vehicle) | 95.1 | 2.5 | 2.4 | 4.9 |
| 5 (IC₅₀) | 60.3 | 25.4 | 14.3 | 39.7 |
| 10 (2x IC₅₀) | 35.8 | 40.1 | 24.1 | 64.2 |
| 20 (4x IC₅₀) | 15.2 | 55.6 | 29.2 | 84.8 |
References
Application Notes and Protocols for 4-Amino-1,3,5-trimethylpyrazole hydrochloride in Chemical Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block with Potential for Chemical Probe Development
4-Amino-1,3,5-trimethylpyrazole hydrochloride is a heterocyclic amine primarily recognized as a versatile chemical building block in organic synthesis.[1] Its pyrazole core is a key structural motif in a wide array of biologically active compounds, making it a valuable starting material for the synthesis of novel pharmaceuticals and agrochemicals.[1] While not extensively documented as a standalone chemical probe, its structural features and the established biological significance of the pyrazole scaffold present a compelling case for its use as a foundational element in the development of targeted chemical probes.
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents.[1][2][3][4][5][6][7] Pyrazole derivatives have been shown to act as potent and selective inhibitors of various enzymes, such as kinases, topoisomerases, and carbonic anhydrases, as well as modulators of various receptors.[8][9][10] This inherent biological relevance makes this compound an attractive starting point for synthetic modifications aimed at creating potent and selective chemical probes to investigate biological pathways and validate novel drug targets.
Potential Applications in Chemical Probe Synthesis
Given the rich pharmacology of pyrazole derivatives, this compound can serve as a core structure for the synthesis of chemical probes targeting a range of biological processes. The primary amino group offers a convenient handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) and the introduction of functionalities for target engagement and visualization.
Potential therapeutic areas for probe development based on this scaffold include:
-
Oncology: Pyrazole derivatives are known to inhibit various protein kinases, such as CDK2 and PI3K, and interfere with tubulin polymerization, highlighting their potential as anticancer agents.[11]
-
Inflammation and Immunology: The pyrazole scaffold is central to well-known anti-inflammatory drugs like celecoxib, which selectively inhibits COX-2.[8]
-
Infectious Diseases: Numerous pyrazole derivatives have demonstrated potent antibacterial, antifungal, and antiviral activities.[7]
-
Neuroscience: Certain pyrazole-containing compounds exhibit activity as monoamine oxidase (MAO) inhibitors or modulators of other neurological targets.[6]
Workflow for Chemical Probe Development
The development of a chemical probe from a starting material like this compound is a systematic process. The following workflow outlines the key stages from initial synthesis to a validated chemical probe.
Caption: Workflow for developing a chemical probe from a starting building block.
Experimental Protocols
While specific protocols for this compound as a direct chemical probe are not established, the following are detailed, generic protocols for key stages in the development and application of a novel chemical probe derived from this scaffold.
General Protocol for Synthesis of an Amide Derivative Library
This protocol describes a general method for creating a library of amide derivatives from this compound, a crucial step in exploring the structure-activity relationship.
-
Neutralization: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add an equimolar amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride and liberate the free amine.
-
Acylation: In separate reaction vessels, add a slight molar excess (1.1 to 1.2 equivalents) of various carboxylic acids or acyl chlorides.
-
Coupling: If using carboxylic acids, add a peptide coupling reagent (e.g., HATU or HBTU) and an additional equivalent of a non-nucleophilic base. Stir the reactions at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, wash the reaction mixtures with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer, concentrate, and purify the resulting amide derivatives, typically by flash column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of each derivative using NMR spectroscopy and high-resolution mass spectrometry.
Protocol for Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the engagement of a chemical probe with its intracellular target. This protocol outlines the general steps.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Steps:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the synthesized chemical probe at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for cell penetration and target binding.
-
Cell Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., PBS with protease inhibitors) through methods like freeze-thaw cycles or sonication.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or quantitative mass spectrometry (isobaric tagging).
-
Data Analysis: Plot the relative amount of soluble target protein as a function of temperature for both the probe-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the probe-treated sample indicates target engagement and stabilization.
Quantitative Data for Derivatives
While no direct biological activity data for this compound as a probe is available, a study on malonamide derivatives synthesized from the corresponding free base (1,3,5-trimethyl-1H-pyrazol-4-amine) reported insecticidal and acaricidal activities. This data illustrates the potential for developing biologically active compounds from this pyrazole core.
Table 1: Acaricidal and Insecticidal Activities of Selected Malonamide Derivatives of 1,3,5-trimethyl-1H-pyrazol-4-amine
| Compound ID | Target Species | Concentration (µg/mL) | Mortality (%) |
| 8i | Plutella xylostella | 100 | 100.0 |
| 8o | Plutella xylostella | 100 | 100.0 |
| 8m | Tetranychus cinnabarinus | 200 | ~70.0 |
| 8p | Tetranychus cinnabarinus | 200 | ~70.0 |
| 8p | Aphis craccivora | 50 | 100.0 |
| 8q | Aphis craccivora | 50 | 100.0 |
Data is adapted from a study on synthesized derivatives and does not represent the activity of the parent compound, this compound.
Conclusion
This compound is a commercially available starting material with significant potential for the development of novel chemical probes. Its pyrazole core is a well-established pharmacophore in a multitude of biologically active molecules. By leveraging its synthetic tractability, researchers can generate libraries of derivatives for screening and subsequent optimization into potent and selective probes. The protocols and workflows outlined here provide a foundational guide for scientists and drug development professionals to unlock the potential of this versatile building block in exploring complex biological systems and discovering new therapeutic targets.
References
- 1. jchr.org [jchr.org]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of CDK Inhibitors with Aminopyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of cyclin-dependent kinase (CDK) inhibitors based on the aminopyrazole scaffold. This document includes detailed experimental protocols for key assays, quantitative data on the activity of representative aminopyrazole-based CDK inhibitors, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Aminopyrazole-Based CDK Inhibitors
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3][4] The aminopyrazole scaffold has emerged as a promising core structure for the design of potent and selective CDK inhibitors. These compounds typically act as ATP-competitive inhibitors, with the aminopyrazole core forming key hydrogen bond interactions within the kinase hinge region. This document outlines the methodologies to characterize the efficacy and mechanism of action of novel aminopyrazole-based CDK inhibitors.
Data Presentation: In Vitro Activity of Aminopyrazole CDK Inhibitors
The following tables summarize the in vitro kinase inhibitory activity and anti-proliferative effects of selected aminopyrazole-based compounds against various CDKs and cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and lead optimization.
Table 1: In Vitro Kinase Inhibitory Activity of Aminopyrazole Derivatives
| Compound ID | Target CDK | IC50 (µM) | Ki (µM) | Reference Compound |
| Compound 14 | CDK2/cyclin E | - | 0.007 | Roscovitine |
| CDK5/p25 | - | 0.003 | ||
| Compound 15 | CDK2/cyclin E | - | 0.005 | |
| Compound 23 | CDK2/cyclin E | - | 0.090 | |
| CAN508 | CDK2 | 0.35 | - | |
| Compound 4 | CDK2/cyclin A2 | 3.82 | - | |
| Compound 7a | CDK2/cyclin A2 | 2.0 | - | |
| Compound 7d | CDK2/cyclin A2 | 1.47 | - | |
| Compound 9 | CDK2/cyclin A2 | 0.96 | - | |
| Compound 17 | CDK2 | 0.00029 | - | |
| Aminopyrazole-indole hybrid V | CDK (unspecified) | - | - | Roscovitine |
| Aminopyrazole-indole hybrid VI | CDK (unspecified) | - | - | Roscovitine |
IC50: The concentration of an inhibitor that reduces the enzyme activity by 50%. Ki: The inhibition constant, a measure of the inhibitor's binding affinity.[5][6][7][8][9]
Table 2: Anti-proliferative Activity of Aminopyrazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50 (µM) |
| Compound 15 | A2780 | Ovarian | 0.158 |
| MV4-11 | Leukemia | 0.127 - 0.560 | |
| U937 | Leukemia | 0.127 - 0.560 | |
| MCF7 | Breast | 0.127 - 0.560 | |
| MDA-MB-231 | Breast | 0.127 - 0.560 | |
| Compound 23 | A2780 | Ovarian | 7.350 |
| Compound 4 | NCI-60 Panel | Various | 3.81 (mean) |
| Compound 5 | HepG2 | Liver | 13.14 |
| MCF-7 | Breast | 8.03 |
GI50: The concentration of a drug that inhibits cell growth by 50%.[5][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CDK2 signaling pathway, the mechanism of inhibition by aminopyrazole compounds, and a typical workflow for evaluating these inhibitors.
Caption: CDK2 signaling at the G1/S transition and the mechanism of inhibition.
Caption: A typical experimental workflow for the evaluation of aminopyrazole CDK inhibitors.
Experimental Protocols
Detailed protocols for the key assays used to characterize aminopyrazole-based CDK inhibitors are provided below.
In Vitro CDK2 Kinase Assay (Luminescence-Based)
This protocol is for determining the in vitro inhibitory activity of compounds against CDK2 using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[10][11][12]
Materials:
-
Recombinant human CDK2/Cyclin A2 or E1 enzyme
-
CDK substrate peptide (e.g., a derivative of Histone H1 or Rb)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
Reaction Setup: In a multi-well plate, add the inhibitor dilution or vehicle control (for positive and negative controls).
-
Add the CDK2 enzyme and substrate mixture to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for CDK2.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 30°C or room temperature.
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of aminopyrazole compounds on the proliferation of cancer cell lines.[13][14][15]
Materials:
-
Cancer cell lines (e.g., MCF-7, A2780)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the overnight culture medium with the medium containing the test compounds or vehicle control (final DMSO concentration ≤0.1%).
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of CDK inhibitors on cell cycle progression.[1][16][17][18]
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) / RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at desired concentrations (e.g., 1x and 5x GI50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Phosphorylated Retinoblastoma (pRb)
This protocol is for detecting the phosphorylation status of Rb, a key downstream substrate of CDK2, to confirm the on-target effect of the inhibitors.[19][20][21][22]
Materials:
-
Cancer cell lines
-
Test compounds
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser807/811) and anti-total Rb
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound as for cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-pRb or anti-total Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for p-Rb and total Rb. The ratio of p-Rb to total Rb is used to assess the effect of the inhibitor on Rb phosphorylation.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. elgenelim.com [elgenelim.com]
- 4. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. researchhub.com [researchhub.com]
- 14. atcc.org [atcc.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Investigating the Biological Activity of Trimethylated Pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of various trimethylated pyrazole derivatives, supported by detailed experimental protocols for their evaluation. Trimethylated pyrazoles have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This document serves as a practical guide for researchers investigating the therapeutic potential of these molecules.
Application Notes
Trimethylated pyrazole scaffolds, characterized by the presence of three methyl groups on the pyrazole ring or its substituents, have been the subject of numerous studies to explore their structure-activity relationships. Key areas of biological investigation include:
-
Anticancer Activity: Certain 1,3,5-trimethyl-1H-pyrazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the EGFR, VEGFR-2, ERK, and RIPK3 kinase pathways.[1] Some derivatives have also been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins.[1]
-
Enzyme Inhibitory Activity: N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivatives, a class of trimethylated pyrazoles, have been identified as potent inhibitors of urease. This inhibition is of therapeutic interest as urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and other ureolytic bacteria.
-
Antimicrobial Activity: 3,5-dimethyl azopyrazole derivatives have exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2] The mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.
Quantitative Data Summary
The following tables summarize the reported biological activities of representative trimethylated pyrazole derivatives.
Table 1: Anticancer Activity of Trimethylated Pyrazole Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,5-Trisubstituted-1H-pyrazole | Compound with chlorophenyl, thiazole, and sulfonamide groups | MCF-7 (Breast) | Not specified, but showed high cytotoxicity | [1] |
| 1,3,5-Trisubstituted-1H-pyrazole | Compound with chlorophenyl, thiazole, and sulfonamide groups | A549 (Lung) | Not specified, but showed high cytotoxicity | [1] |
| 1,3,5-Trisubstituted-1H-pyrazole | Compound with chlorophenyl, thiazole, and sulfonamide groups | PC-3 (Prostate) | Not specified, but showed high cytotoxicity | [1] |
Table 2: Enzyme Inhibitory Activity of Trimethylated Pyrazole Derivatives
| Compound Class | Enzyme | IC50 (µM) | Reference |
| N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivatives | Urease | Data not quantified in provided abstracts |
Table 3: Antimicrobial Activity of Trimethylated Pyrazole Derivatives
| Compound Class | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 3,5-dimethyl azopyrazole derivatives | E. coli | Remarkable inhibition | Not specified | [2] |
| 3,5-dimethyl azopyrazole derivatives | S. aureus | Remarkable inhibition | Not specified | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of trimethylated pyrazoles.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is used to assess the effect of trimethylated pyrazole compounds on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trimethylated pyrazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the trimethylated pyrazole compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[3][4][5][6][7][8]
Protocol 2: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method
This protocol is a standard method for screening the antimicrobial activity of trimethylated pyrazole compounds.[2]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Nutrient agar plates
-
Trimethylated pyrazole compounds
-
Sterile cork borer or pipette tip
-
Positive control (standard antibiotic, e.g., ciprofloxacin)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the nutrient agar plates using a sterile swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar plates using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the trimethylated pyrazole solution (at a known concentration) into each well. Also, add the positive control and a solvent control to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9][10][11][12][13]
Protocol 3: Urease Inhibition Assay (Berthelot Method)
This protocol determines the ability of trimethylated pyrazole compounds to inhibit the activity of the urease enzyme.[14][15][16][17][18]
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hypochlorite and sodium hydroxide)
-
Trimethylated pyrazole compounds
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 25 µL of the test compound solution (dissolved in a suitable solvent), 25 µL of urease enzyme solution, and 50 µL of phosphate buffer.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add 50 µL of urea solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development: Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Final Incubation: Incubate the plate at 37°C for 10 minutes for color development.
-
Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100.
Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is used to investigate whether the anticancer activity of trimethylated pyrazoles involves cell cycle arrest.[19][20][21][22]
Materials:
-
Cancer cells
-
Trimethylated pyrazole compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the trimethylated pyrazole compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software. An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.[19][20][21][22]
Visualizations
The following diagrams illustrate key signaling pathways potentially modulated by trimethylated pyrazoles and a general experimental workflow.
Caption: Potential anticancer signaling pathways modulated by trimethylated pyrazoles.
Caption: General experimental workflow for investigating trimethylated pyrazoles.
Caption: Bcl-2 mediated apoptotic pathway potentially targeted by trimethylated pyrazoles.
References
- 1. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hereditybio.in [hereditybio.in]
- 10. botanyjournals.com [botanyjournals.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. benchchem.com [benchchem.com]
- 16. anamollabs.com [anamollabs.com]
- 17. agdbio.com [agdbio.com]
- 18. scribd.com [scribd.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols: Pyrazole Derivatives as Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrazole derivatives as inhibitors of nitric oxide synthase (NOS) isoforms. This document includes detailed experimental protocols for the evaluation of these compounds, a summary of their inhibitory activities, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. The production of NO is catalyzed by three distinct isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While essential for normal bodily function, the dysregulation of NO production is implicated in various diseases. Overproduction of NO by nNOS is linked to neurodegenerative disorders, whereas excessive iNOS activity contributes to inflammatory conditions and septic shock. Consequently, the development of selective NOS inhibitors is a significant area of interest in drug discovery.
Pyrazole derivatives have emerged as a promising class of NOS inhibitors. The versatile pyrazole scaffold can be chemically modified to achieve high potency and selectivity for different NOS isoforms. This document outlines the methodologies to assess the efficacy of pyrazole-based NOS inhibitors.
Data Presentation: Inhibitory Activity of Pyrazole Derivatives
The following tables summarize the inhibitory concentrations (IC50) of various pyrazole derivatives against the three NOS isoforms. This data highlights the potency and selectivity of these compounds.
Table 1: Inhibitory Activity of 1H-Pyrazole-1-carboxamidine Derivatives
| Compound | nNOS IC50 (µM) | iNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity Profile |
| 1H-Pyrazole-1-carboxamidine (PCA) | 0.2 | 0.2 | 0.2 | Non-selective |
| 3-Methyl-PCA | - | 5 | - | Preference for iNOS |
| 4-Methyl-PCA | - | 2.4 | - | Preference for iNOS[1][2] |
Table 2: Inhibitory Activity of 4,5-dihydro-1H-pyrazole Derivatives
| Compound | nNOS Inhibition (%) | iNOS Inhibition (%) | Comments |
| Compound 3r (with three methoxy groups) | High | Moderate | Potent nNOS inhibitor with good nNOS/iNOS selectivity[3][4] |
| 1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole (11r) | 70 | - | High nNOS inhibition[5] |
| 1-cyclopropanecarbonyl-3-(2-amino-5-methoxyphenyl)-4,5-dihydro-1H-pyrazole (11e) | 62 | - | High nNOS inhibition[5] |
Table 3: Inhibitory Activity of Other Pyrazole Derivatives
| Compound Class | Key Findings | Reference |
| Phenylpyrrole derivatives | Some compounds show good iNOS/nNOS selectivity. | [6] |
| Pyrazole-pyridazine hybrids | Demonstrated potent COX-2 and NO inhibition in LPS-induced macrophages. | [7] |
| Triarylpyrazole analogs | Found to be potent inhibitors of LPS-induced PGE2 and NO production. | [8] |
Signaling Pathways and Experimental Workflows
Nitric Oxide Synthase (NOS) Signaling Pathway
The production of nitric oxide is a critical step in many signaling cascades. The diagram below illustrates the general mechanism of NO synthesis and its downstream effects.
Caption: Nitric Oxide Synthase (NOS) Signaling Pathway.
General Experimental Workflow for Screening NOS Inhibitors
The following diagram outlines the typical workflow for identifying and characterizing novel pyrazole-based NOS inhibitors.
Caption: Experimental Workflow for NOS Inhibitor Screening.
Experimental Protocols
Protocol 1: Synthesis of 4,5-dihydro-1H-pyrazole Derivatives
This protocol describes a general method for the synthesis of 4,5-dihydro-1H-pyrazole derivatives, which are common scaffolds for NOS inhibitors.
Materials:
-
Substituted chalcone
-
Phenylhydrazine hydrate
-
Ethanol
-
SiO2-Al2O3 catalyst
-
Standard laboratory glassware for reflux reactions
Procedure:
-
In a round-bottom flask, combine the substituted chalcone (1 mmol) and phenylhydrazine hydrate (1 mmol).
-
Add ethanol (15 mL) as the solvent.
-
Add the SiO2-Al2O3 catalyst (0.1 g).
-
Heat the reaction mixture to reflux at 85°C for 60 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivative.
Protocol 2: In Vitro NOS Inhibition Assay (Griess Assay)
This protocol measures the production of nitrite, a stable breakdown product of NO, to determine NOS activity.
Materials:
-
Purified nNOS, iNOS, or eNOS enzyme
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (for nNOS and eNOS)
-
CaCl2 (for nNOS and eNOS)
-
EGTA (for iNOS control)
-
Pyrazole derivative (test inhibitor)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water)
-
Nitrate Reductase and its cofactors (if measuring total NO production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the appropriate buffer, NOS enzyme, cofactors (NADPH, and for nNOS/eNOS, calmodulin and CaCl2), and L-arginine.
-
Inhibitor Addition: Add varying concentrations of the pyrazole derivative to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme or a known inhibitor).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Nitrate Reduction (Optional but Recommended): To measure total NO production (nitrite + nitrate), add nitrate reductase and its cofactors to each well and incubate according to the manufacturer's instructions to convert nitrate to nitrite.
-
Griess Reaction: Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B.
-
Color Development: Incubate at room temperature for 10-15 minutes, protected from light. A pink to magenta color will develop in the presence of nitrite.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of inhibition for each concentration of the pyrazole derivative relative to the positive control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of NOS activity.
-
Protocol 3: In Vitro NOS Inhibition Assay (Citrulline Assay)
This assay measures the conversion of radiolabeled L-arginine to L-citrulline, a co-product of NO synthesis.
Materials:
-
Purified nNOS, iNOS, or eNOS enzyme
-
L-[3H]arginine (radiolabeled substrate)
-
Unlabeled L-arginine
-
Cofactors (as in the Griess assay)
-
Pyrazole derivative (test inhibitor)
-
Dowex 50W-X8 resin (Na+ form)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare the reaction mixture as described in the Griess assay protocol, but use a mixture of L-[3H]arginine and unlabeled L-arginine as the substrate.
-
Inhibitor Addition: Add varying concentrations of the pyrazole derivative.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EGTA to chelate Ca2+.
-
Separation of L-citrulline:
-
Prepare small columns with Dowex 50W-X8 resin.
-
Apply the reaction mixture to the columns.
-
L-[3H]arginine (positively charged) will bind to the resin, while L-[3H]citrulline (neutral) will flow through.
-
-
Quantification:
-
Collect the eluate containing L-[3H]citrulline in scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of L-[3H]citrulline produced in each sample.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the Griess assay.
-
Protocol 4: Cell-Based iNOS Inhibition Assay using RAW 264.7 Macrophages
This protocol assesses the ability of pyrazole derivatives to inhibit iNOS activity in a cellular context.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
Pyrazole derivative (test inhibitor)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Replace the medium with fresh medium containing varying concentrations of the pyrazole derivative and incubate for 1-2 hours.
-
iNOS Induction: Add LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to the wells to induce iNOS expression and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Nitrite Measurement: Perform the Griess assay on the supernatant as described in Protocol 2 to determine the amount of nitrite produced.
-
Cell Viability Assay (e.g., MTT assay): In a parallel plate, perform a cell viability assay to ensure that the observed inhibition of NO production is not due to cytotoxicity of the pyrazole derivative.
-
Data Analysis:
-
Calculate the percentage of inhibition of NO production for each inhibitor concentration compared to the stimulated control (LPS/IFN-γ alone).
-
Determine the IC50 value.
-
Conclusion
The protocols and data presented in these application notes provide a framework for the synthesis and evaluation of pyrazole derivatives as nitric oxide synthase inhibitors. By following these detailed methodologies, researchers can effectively screen and characterize novel compounds with therapeutic potential for a variety of diseases associated with dysregulated nitric oxide signaling. The provided diagrams offer a clear visualization of the underlying biological pathways and the experimental process, facilitating a deeper understanding of this important area of drug discovery.
References
- 1. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylpyrrole derivatives as neural and inducible nitric oxide synthase (nNOS and iNOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Amino-1,3,5-trimethylpyrazole hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may be encountered during the experimental process.
Overall Synthesis Workflow
The synthesis of this compound is typically achieved through a three-step process starting from readily available reagents. The general workflow involves the initial synthesis of the pyrazole core, followed by nitration at the 4-position, and subsequent reduction of the nitro group to an amine, which is then converted to its hydrochloride salt.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 1,3,5-Trimethylpyrazole (Knorr Pyrazole Synthesis)
This initial step involves the condensation of a β-dicarbonyl compound (acetylacetone) with a hydrazine derivative (methylhydrazine) to form the pyrazole ring.
Experimental Protocol
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone (1.0 equivalent) dissolved in ethanol.
-
Slowly add methylhydrazine (1.0 equivalent) to the solution. A mild exothermic reaction may be observed.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
Troubleshooting and FAQs
Q1: The reaction is sluggish or does not go to completion.
-
A1: Ensure the methylhydrazine used is of good quality and has not degraded. Consider adding a slight excess (1.05-1.1 equivalents) of methylhydrazine. The catalytic amount of acetic acid is crucial; ensure it has been added. If the reaction is still slow, increasing the reflux time may be necessary.
Q2: The yield of 1,3,5-trimethylpyrazole is low.
-
A2: Low yields can result from incomplete reaction or side reactions. Ensure accurate stoichiometry of the reactants. Overheating during the reaction or workup can lead to product degradation. Purification by vacuum distillation is recommended to minimize thermal decomposition.
Q3: I am observing significant impurity formation.
-
A3: Impurities can arise from the quality of the starting materials. Ensure acetylacetone and methylhydrazine are pure. The formation of colored byproducts can sometimes be addressed by treating the crude product with activated charcoal before final purification.
| Parameter | Condition | Expected Yield | Purity | Reference |
| Reactants | Acetylacetone, Methylhydrazine | [1] | ||
| Solvent | Ethanol | [1] | ||
| Catalyst | Glacial Acetic Acid | [1] | ||
| Temperature | Reflux | ~75-85% | >95% after distillation | [1] |
| Reaction Time | 2-4 hours | [1] |
Step 2: Nitration of 1,3,5-Trimethylpyrazole
This step introduces a nitro group at the 4-position of the pyrazole ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Experimental Protocol
-
In a flask equipped with a dropping funnel and a thermometer, and cooled in an ice-salt bath, cautiously add concentrated sulfuric acid to 1,3,5-trimethylpyrazole while maintaining the temperature below 10 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product, 4-nitro-1,3,5-trimethylpyrazole, is collected by filtration, washed with cold water until the washings are neutral, and dried.
Troubleshooting and FAQs
Q1: The nitration is not selective, and I am getting multiple nitrated products.
-
A1: The regioselectivity of pyrazole nitration is highly dependent on the reaction conditions.[2] Using a mixture of nitric acid and sulfuric acid generally directs nitration to the 4-position of an activated pyrazole ring.[3] However, harsh conditions (higher temperatures, excess nitrating agent) can lead to dinitration or oxidation. Maintaining a low temperature is critical for selectivity.
Q2: The yield of the 4-nitro product is low due to the formation of N-nitro species.
-
A2: N-nitropyrazoles can form and then rearrange to C-nitropyrazoles under thermal conditions.[4] The use of a strong acid catalyst like sulfuric acid promotes the formation of the nitronium ion (NO₂⁺), which favors electrophilic attack on the carbon of the pyrazole ring.
Q3: The reaction is too exothermic and difficult to control.
-
A3: The nitration of aromatic compounds is a highly exothermic process.[5] Slow, dropwise addition of the nitrating mixture with efficient cooling is essential for safety and selectivity. Ensure the cooling bath is adequate to dissipate the heat generated.
| Parameter | Condition | Expected Yield | Purity | Reference |
| Reactants | 1,3,5-Trimethylpyrazole, HNO₃, H₂SO₄ | [3][6] | ||
| Acid Ratio (HNO₃:H₂SO₄) | Typically 1:1 to 1:2 v/v | Varies | [7] | |
| Temperature | 0-10 °C | Good to excellent | >98% after recrystallization | [6] |
| Reaction Time | 1-3 hours |
digraph "Nitration_Troubleshooting" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];Problem [label="Low Yield or Poor Selectivity\nin Nitration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="High Temperature", fillcolor="#FBBC05"]; Cause2 [label="Incorrect Acid Ratio", fillcolor="#FBBC05"]; Cause3 [label="Formation of Side Products", fillcolor="#FBBC05"];
Solution1 [label="Maintain strict temperature\ncontrol (0-10 °C)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Optimize HNO₃/H₂SO₄ ratio", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Slow, controlled addition\nof nitrating agent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; }
Caption: Troubleshooting logic for the nitration of 1,3,5-trimethylpyrazole.
Step 3: Catalytic Hydrogenation of 4-Nitro-1,3,5-trimethylpyrazole
The nitro group is reduced to an amino group using a catalyst, such as Raney Nickel, under a hydrogen atmosphere.
Experimental Protocol
-
To a hydrogenation vessel, add 4-nitro-1,3,5-trimethylpyrazole and a suitable solvent (e.g., methanol or ethanol).
-
Carefully add a catalytic amount of Raney Nickel (typically as a slurry in water or ethanol). Caution: Raney Nickel is pyrophoric and must be handled with care. [8]
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. [8]
-
The filtrate containing 4-Amino-1,3,5-trimethylpyrazole is then concentrated under reduced pressure.
Troubleshooting and FAQs
Q1: The hydrogenation reaction is incomplete.
-
A1: The activity of Raney Nickel can vary. Ensure the catalyst is active; if it's old, it may have lost activity.[9] The catalyst loading may need to be increased. Incomplete reactions can also be due to catalyst poisoning by impurities in the starting material or solvent. Purifying the 4-nitro-1,3,5-trimethylpyrazole before hydrogenation is recommended.
Q2: I am observing side reactions, such as dehalogenation (if applicable) or other reductions.
-
A2: Raney Nickel is a strong reducing agent.[8] While not an issue for this specific substrate, in other contexts, it can reduce other functional groups. Careful control of temperature and hydrogen pressure can sometimes improve selectivity. For highly sensitive substrates, other catalysts like palladium on carbon (Pd/C) might be considered, though Raney Nickel is often effective for nitro group reductions.[10]
Q3: How do I safely handle and dispose of Raney Nickel?
-
A3: Always keep Raney Nickel wet with a solvent (water, ethanol) to prevent it from becoming pyrophoric.[11] After filtration, the catalyst should be quenched by slowly adding it to a dilute acid solution (e.g., 1M HCl) to deactivate it before disposal according to institutional safety guidelines.[12]
| Parameter | Condition | Expected Yield | Purity | Reference |
| Reactant | 4-Nitro-1,3,5-trimethylpyrazole | |||
| Catalyst | Raney Nickel | [13] | ||
| Solvent | Methanol or Ethanol | High | [10] | |
| Hydrogen Pressure | 50-100 psi | [13] | ||
| Temperature | Room Temperature to 50 °C | |||
| Reaction Time | 2-8 hours |
Step 4: Formation of this compound
The final step involves converting the free amine into its more stable and handleable hydrochloride salt.
Experimental Protocol
-
Dissolve the crude 4-Amino-1,3,5-trimethylpyrazole in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol).
-
The hydrochloride salt will precipitate out of the solution.
-
Stir the mixture for a short period to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of the anhydrous solvent to remove any remaining impurities.
-
Dry the this compound under vacuum.
Troubleshooting and FAQs
Q1: The hydrochloride salt is not precipitating.
-
A1: The choice of solvent is critical for precipitation. The hydrochloride salt should be insoluble in the chosen solvent. Diethyl ether or a mixture of isopropanol and diethyl ether is often effective.[14] Ensure that anhydrous conditions are maintained, as the presence of water can affect the solubility of the salt.
Q2: The final product is not pure.
-
A2: Impurities in the free amine will be carried over to the hydrochloride salt. It is important to purify the 4-Amino-1,3,5-trimethylpyrazole after the hydrogenation step if necessary. Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) can be an effective purification method.[14]
Q3: The product is hygroscopic and difficult to handle.
-
A3: Amine hydrochloride salts can be hygroscopic. It is important to dry the final product thoroughly under vacuum and store it in a desiccator to prevent moisture absorption.
| Parameter | Condition | Expected Yield | Purity | Reference |
| Reactant | 4-Amino-1,3,5-trimethylpyrazole | |||
| Reagent | Anhydrous HCl solution | Quantitative | >95% | [15] |
| Solvent | Diethyl ether, Isopropanol, or Ethyl Acetate | [14][16] | ||
| Temperature | Room Temperature or below |
This technical support guide is intended to assist researchers in the successful synthesis of this compound. By understanding the potential challenges at each step and implementing the suggested solutions, the efficiency and reproducibility of the synthesis can be significantly improved.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kbr.com [kbr.com]
- 6. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. calpaclab.com [calpaclab.com]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Amino-1,3,5-trimethylpyrazole hydrochloride. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended method for purifying crude this compound?
A1: The most common and effective method for purifying this compound is recrystallization. This technique is well-suited for crystalline solids and is effective at removing small amounts of impurities.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: As a hydrochloride salt, this compound is polar. Therefore, polar solvents are generally the best choice. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
A good starting point for solvent screening includes:
-
Single Solvents: Isopropanol, ethanol, methanol.
-
Mixed Solvent Systems: A mixture of a "good" solvent (like ethanol or methanol) where the compound is soluble, and an "anti-solvent" (like ethyl acetate or diethyl ether) where the compound is poorly soluble.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are several strategies to prevent this:
-
Increase the solvent volume: Add more of the hot "good" solvent to ensure the compound fully dissolves before cooling.
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Rapid cooling can promote oiling out.
-
Use a different solvent system: Experiment with different solvents or solvent mixtures.
-
Seed the solution: Add a small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: Low yield is a common issue in recrystallization. To improve your recovery:
-
Use the minimum amount of hot solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.
-
Ensure complete cooling: Allow the flask to cool to room temperature undisturbed, followed by cooling in an ice bath to maximize crystal formation.
-
Minimize transfers: Each transfer of the solution or crystals can lead to product loss.
-
Consider a second crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q5: What are the likely impurities in my sample of this compound?
A5: Impurities can originate from starting materials, side reactions, or subsequent workup steps. Potential impurities include:
-
Unreacted starting materials: Such as the corresponding 4-nitro or 4-azido pyrazole.
-
Byproducts from the synthesis: Depending on the synthetic route, these could include regioisomers or over-alkylated pyrazoles.
-
Residual solvents: Solvents used in the synthesis or workup.
-
Excess HCl: If the hydrochloride salt formation was not stoichiometric.
Q6: Can I use column chromatography to purify this compound?
A6: While possible, column chromatography of highly polar salts on standard silica gel can be challenging due to strong adsorption. If recrystallization fails, consider the following chromatographic techniques:
-
Reversed-phase chromatography (C18): Using a polar mobile phase such as water/methanol or water/acetonitrile with a suitable buffer.
-
Ion-exchange chromatography: This can be effective for separating ionic compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of very polar compounds.[1]
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent/System | Type | Polarity | Comments |
| Isopropanol | Protic | Medium-High | Good starting point for single-solvent recrystallization. |
| Ethanol | Protic | High | Often a good choice for polar salts. |
| Methanol | Protic | High | Higher solubility may lead to lower yields. |
| Ethanol/Ethyl Acetate | Mixed | Adjustable | Dissolve in hot ethanol, add ethyl acetate dropwise until cloudy. |
| Methanol/Diethyl Ether | Mixed | Adjustable | Use with caution due to the high volatility of diethyl ether. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves at the boiling point.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed filter funnel to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.
-
Addition of Anti-Solvent: While the solution is still hot, add a "anti-solvent" (e.g., ethyl acetate) dropwise until the solution becomes faintly cloudy.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common issues during crystallization.
References
Technical Support Center: Synthesis of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-1,3,5-trimethylpyrazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. First, 1,3,5-trimethylpyrazole undergoes nitration to form 4-nitro-1,3,5-trimethylpyrazole. This intermediate is then reduced to the corresponding amine, 4-Amino-1,3,5-trimethylpyrazole, which is subsequently converted to its hydrochloride salt.
Q2: What are the most common impurities I might encounter?
Common impurities can be categorized by their origin in the synthetic process:
-
From the Nitration Step:
-
Regioisomers: While the 4-nitro isomer is the major product, small amounts of 3-nitro-1,5-dimethylpyrazole or 5-nitro-1,3-dimethylpyrazole may form.
-
Unreacted Starting Material: Residual 1,3,5-trimethylpyrazole.
-
-
From the Reduction Step:
-
Incomplete Reduction: The most common impurity is the starting material, 4-nitro-1,3,5-trimethylpyrazole.
-
Side-Reaction Products (especially with catalytic hydrogenation):
-
4-Hydroxylamino-1,3,5-trimethylpyrazole
-
4-Nitroso-1,3,5-trimethylpyrazole
-
Azoxy and Azo compounds (colored impurities) formed from the condensation of hydroxylamino and nitroso intermediates.
-
-
-
Inorganic Impurities:
-
Residual catalyst (e.g., Raney Nickel, Iron salts).
-
Salts from work-up procedures.
-
Q3: My final product has a pink or reddish hue. What is the likely cause?
A pink or reddish discoloration is often indicative of trace amounts of azoxy or azo compounds. These colored impurities typically arise from side reactions during the catalytic hydrogenation (e.g., using Raney Nickel) of the nitro-pyrazole intermediate. Incomplete reduction can lead to the formation of hydroxylamine and nitroso intermediates, which can then condense to form these colored species.
Q4: How can I purify the final product?
Recrystallization is the most common method for purifying this compound. The choice of solvent is critical. A common practice for purifying aminopyrazole salts is to use a polar solvent like ethanol, followed by the addition of a less polar co-solvent to induce crystallization.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in the nitration step | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect ratio of nitrating agents. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction temperature is maintained as per the protocol. - Use a well-established nitrating mixture (e.g., fuming nitric acid and sulfuric acid) in the correct stoichiometric ratio. |
| Presence of regioisomers | Nitration at positions other than C4 of the pyrazole ring. | - Optimize the nitration conditions (temperature, reaction time) to favor the formation of the 4-nitro isomer. - Purification by column chromatography of the nitro-pyrazole intermediate may be necessary. |
| Incomplete reduction of the nitro group | - Insufficient reducing agent. - Deactivated catalyst (in catalytic hydrogenation). - Insufficient reaction time or temperature. | - Increase the equivalents of the reducing agent (e.g., iron powder). - Use fresh, active Raney Nickel. - Extend the reaction time and/or increase the temperature, monitoring by TLC. |
| Colored impurities in the final product | Formation of azoxy or azo compounds during catalytic hydrogenation. | - Ensure complete reduction by optimizing reaction conditions. - Consider using an alternative reduction method, such as iron powder in an acidic medium, which is less prone to forming these byproducts. - Purify the final product by recrystallization, potentially with the addition of activated carbon to adsorb colored impurities. |
| Final product fails to crystallize | - Presence of significant impurities. - Inappropriate solvent system for recrystallization. | - Analyze the crude product for purity (e.g., by TLC or HPLC) and consider an initial purification step if highly impure. - Experiment with different solvent systems for recrystallization. A good starting point for the hydrochloride salt is ethanol or a mixture of ethanol and diethyl ether. |
| Residual metal catalyst in the product | Inadequate filtration after the reduction step. | - For Raney Nickel, ensure thorough filtration through a pad of Celite®. - For iron salts, ensure the product is fully dissolved and filtered away from any insoluble iron residues during work-up. An acidic wash followed by basification and extraction can help remove iron salts. |
Data Presentation
Table 1: Summary of Potential Impurities and their Typical Analytical Data
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin | Typical Analytical Method for Detection |
| 1,3,5-trimethylpyrazole | C6H10N2 | 110.16 | Starting material for nitration | GC-MS, HPLC-UV |
| 4-nitro-1,3,5-trimethylpyrazole | C6H9N3O2 | 155.16 | Starting material for reduction | HPLC-UV, LC-MS |
| 4-Hydroxylamino-1,3,5-trimethylpyrazole | C6H11N3O | 141.17 | Incomplete reduction intermediate | LC-MS |
| 4-Nitroso-1,3,5-trimethylpyrazole | C6H9N3O | 139.16 | Incomplete reduction intermediate | LC-MS |
| Azoxy/Azo-bis(1,3,5-trimethylpyrazole) | C12H18N6O / C12H18N6 | 262.31 / 246.31 | Side-reaction during reduction | HPLC-UV (visible wavelength), LC-MS |
Note: The quantitative levels of these impurities can vary significantly based on the reaction conditions and purification efficiency. A well-controlled process should aim for impurity levels below 0.1% for known impurities.
Experimental Protocols
1. Synthesis of 4-nitro-1,3,5-trimethylpyrazole (Illustrative Protocol)
-
Materials: 1,3,5-trimethylpyrazole, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 1,3,5-trimethylpyrazole with stirring.
-
To this mixture, add fuming nitric acid dropwise, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain crude 4-nitro-1,3,5-trimethylpyrazole.
-
The crude product can be recrystallized from ethanol.
-
2. Synthesis of 4-Amino-1,3,5-trimethylpyrazole (Reduction with Iron)
-
Materials: 4-nitro-1,3,5-trimethylpyrazole, iron powder, concentrated hydrochloric acid, ethanol, sodium hydroxide.
-
Procedure:
-
To a solution of 4-nitro-1,3,5-trimethylpyrazole in ethanol, add iron powder.
-
Add a small amount of concentrated hydrochloric acid to initiate the reaction.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the iron residues.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a basic solution (e.g., dilute sodium hydroxide) to remove any remaining iron salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-Amino-1,3,5-trimethylpyrazole.
-
3. Formation of this compound
-
Materials: 4-Amino-1,3,5-trimethylpyrazole, concentrated hydrochloric acid, diethyl ether.
-
Procedure:
-
Dissolve the crude 4-Amino-1,3,5-trimethylpyrazole in a minimal amount of a suitable solvent like diethyl ether.
-
Slowly add concentrated hydrochloric acid dropwise with stirring.
-
A precipitate of the hydrochloride salt will form.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Mandatory Visualization
Caption: Synthetic workflow and potential impurity formation.
Caption: Troubleshooting workflow for impure product.
Technical Support Center: 4-Amino-1,3,5-trimethylpyrazole Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-1,3,5-trimethylpyrazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce the 1,3,5-trimethylpyrazole core?
A1: The Knorr pyrazole synthesis is a widely used and established method for creating the pyrazole ring structure.[1] This method involves the condensation of a β-dicarbonyl compound, such as acetylacetone, with a hydrazine derivative, like methylhydrazine.[1]
Q2: How is the amino group typically introduced at the C4 position?
A2: A common method for introducing the amino group at the C4 position is through the reduction of a 4-nitro-1,3,5-trimethylpyrazole precursor. This can be achieved via catalytic hydrogenation using a catalyst like Raney nickel in a suitable solvent system, such as methanolic ammonia.[2]
Q3: What are some key applications of this compound?
A3: This compound serves as a crucial intermediate in the synthesis of pharmaceuticals.[3] Its pyrazole structure is particularly valuable in medicinal chemistry for designing molecules aimed at treating neurological disorders and managing pain.[3]
Q4: What are the typical purity levels and storage conditions for this compound?
A4: Commercially available this compound is often found with a purity of around 95%.[4] It is typically a solid and should be stored at room temperature.[4]
Troubleshooting Guide
Low Yield of 1,3,5-Trimethylpyrazole (Knorr Synthesis)
Problem: The initial synthesis of the 1,3,5-trimethylpyrazole core using the Knorr synthesis results in a low yield.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).- Extend the reflux time if starting materials are still present.[1] |
| Suboptimal Temperature | - Maintain the recommended reflux temperature, typically around 78°C for ethanol.[1] |
| Catalyst Inefficiency | - Use a catalytic amount of a suitable acid, such as glacial acetic acid, to facilitate the condensation.[1] |
| Reagent Quality | - Use fresh, high-purity acetylacetone and methylhydrazine. Impurities can lead to side reactions. |
Inefficient Nitration of 1,3,5-Trimethylpyrazole
Problem: The nitration step to form 4-nitro-1,3,5-trimethylpyrazole is inefficient, leading to a low yield of the precursor.
| Potential Cause | Recommended Solution |
| Inadequate Nitrating Agent | - Use a well-defined nitrating mixture, such as nitric acid in sulfuric acid. The concentration and ratio are critical. |
| Reaction Temperature Too High | - Control the temperature carefully, as excessive heat can lead to over-nitration or decomposition. Perform the reaction at a reduced temperature (e.g., 0-10°C). |
| Poor Electrophilic Substitution | - The pyrazole ring's C4 position is susceptible to electrophilic substitution.[5] Ensure acidic conditions are maintained to promote the formation of the nitronium ion. |
Low Yield during Catalytic Hydrogenation
Problem: The reduction of 4-nitro-1,3,5-trimethylpyrazole to 4-Amino-1,3,5-trimethylpyrazole results in a low yield.[2]
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | - Use a fresh and active Raney nickel catalyst. The activity of the catalyst is crucial for efficient hydrogenation.[2] |
| Insufficient Hydrogen Pressure | - Ensure the reaction is carried out under the recommended hydrogen pressure (e.g., 50 psi) to facilitate the reduction.[2] |
| Incomplete Reaction | - Monitor the reaction progress to ensure all the nitro compound has been consumed before stopping the reaction. |
| Product Adsorption to Catalyst | - After filtration of the catalyst, wash it with the reaction solvent (e.g., methanol) to recover any adsorbed product. |
Difficulties in Forming the Hydrochloride Salt and Purification
Problem: Issues arise during the conversion to the hydrochloride salt and subsequent purification, leading to product loss.
| Potential Cause | Recommended Solution |
| Improper pH Adjustment | - Carefully add a solution of HCl in a suitable solvent (e.g., isopropanol, ether) to the free amine to precipitate the hydrochloride salt. Monitor the pH to avoid excess acidity which can affect stability. |
| Incomplete Precipitation | - Cool the solution after adding HCl to maximize the precipitation of the salt. |
| Product Loss During Washing | - Wash the precipitated salt with a cold, non-polar solvent (e.g., cold ethyl ether) to remove impurities without dissolving a significant amount of the product.[2] |
| Co-precipitation of Impurities | - If the crude product is impure, consider recrystallization from a suitable solvent system to improve purity. A patent for purifying pyrazoles suggests dissolving the crude product and reacting it with an acid to form the salt, which is then crystallized.[6] |
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Trimethylpyrazole (Knorr Synthesis)
-
Materials: Acetylacetone, methylhydrazine, ethanol, glacial acetic acid.[1]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetylacetone (1.0 equivalent) in ethanol.[1]
-
Slowly add methylhydrazine (1.0 equivalent) to the solution. An exothermic reaction may be observed.[1]
-
Add a catalytic amount of glacial acetic acid.[1]
-
Heat the mixture to reflux and maintain for 2-4 hours.[1]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).[1]
-
Once complete, cool the reaction mixture to room temperature.[1]
-
Remove the ethanol under reduced pressure.[1]
-
The crude product can be purified by vacuum distillation or recrystallization.[1]
-
Protocol 2: Synthesis of 4-Amino-1,3,5-trimethylpyrazole
This protocol is based on the reduction of a nitro precursor.
-
Materials: 4-nitro-1,3,5-trimethylpyrazole, Raney nickel, methanolic ammonia, hydrogen gas, ethyl ether.[2]
-
Procedure:
-
In a suitable pressure vessel, combine 4-nitro-1,3,5-trimethylpyrazole (1.0 equivalent) with methanolic ammonia and a catalytic amount of Raney nickel.[2]
-
Pressurize the vessel with hydrogen gas to 50 psi.[2]
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Carefully filter off the Raney nickel catalyst.
-
Concentrate the filtrate in vacuo to obtain a residue.[2]
-
Triturate the residue multiple times with ethyl ether to separate the product.[2]
-
Decant the ether and concentrate it to dryness to yield the 4-Amino-1,3,5-trimethylpyrazole as a solid.[2]
-
Protocol 3: Formation of this compound
-
Materials: 4-Amino-1,3,5-trimethylpyrazole, hydrochloric acid solution (e.g., in isopropanol or ether).
-
Procedure:
-
Dissolve the crude 4-Amino-1,3,5-trimethylpyrazole in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of hydrochloric acid in the chosen solvent dropwise while stirring.
-
Continue adding the acid until the precipitation of the hydrochloride salt is complete (can be checked with pH paper).
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold solvent (e.g., ethyl ether) to remove any remaining impurities.
-
Dry the final product under vacuum.
-
Visual Guides
Caption: Synthesis Workflow for 4-Amino-1,3,5-trimethylpyrazole HCl.
Caption: Troubleshooting Decision Tree for Low Yield Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound [myskinrecipes.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
solubility and stability of 4-Amino-1,3,5-trimethylpyrazole hydrochloride in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of 4-Amino-1,3,5-trimethylpyrazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a pyrazole derivative.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClN₃ | [1][3] |
| Molecular Weight | 161.63 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1][2][3] |
| Storage | Room temperature, keep dry | [3][4] |
Q2: I cannot find specific solubility data for this compound. What should I do?
It is common for novel or specialized compounds to lack extensive public solubility data. You will likely need to determine the solubility experimentally in your solvents of interest. A general approach is to perform a qualitative solubility test followed by a quantitative determination.
Q3: How can I perform a qualitative solubility test?
A simple qualitative test can quickly provide an indication of solubility in various solvents.
-
Procedure:
-
Add approximately 1-5 mg of this compound to a small test tube.
-
Add 1 mL of the desired solvent in portions, vortexing or shaking vigorously after each addition.
-
Observe for complete dissolution.
-
Categorize solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required.
-
Q4: What is a recommended method for quantitative solubility determination?
The shake-flask method is a common and reliable technique for determining equilibrium solubility.[5]
-
Protocol: An excess amount of this compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Q5: How should I approach stability testing for this compound?
Stability testing is crucial to understand the shelf-life and degradation pathways of the compound. A typical stability study involves exposing the compound to various environmental conditions over time.
-
Key Considerations:
-
Temperature: Test at various temperatures (e.g., refrigerated, room temperature, and elevated temperatures) to assess thermal stability.[6]
-
Humidity: Evaluate the effect of moisture on the solid form of the compound.[6]
-
pH: For solutions, assess stability across a range of pH values (e.g., acidic, neutral, and basic buffers).[7]
-
Light: Photostability testing should be conducted to determine if the compound is light-sensitive.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent solubility results | - Temperature fluctuations- Insufficient time to reach equilibrium- pH of the solvent not controlled | - Use a temperature-controlled shaker/incubator.[5]- Extend the equilibration time and sample at multiple time points to ensure equilibrium has been reached.[5]- For aqueous solutions, use buffers to maintain a constant pH. |
| Compound degrades during solubility/stability studies | - Instability in the chosen solvent- Oxidation- Hydrolysis | - Analyze for degradation products using a stability-indicating method like HPLC.- Use degassed solvents to minimize oxidation.[8]- For aqueous stability, investigate degradation at different pH values to identify the pH of maximum stability.[7] |
| Difficulty dissolving the compound even in solvents where it is expected to be soluble | - Poor quality of the compound- Insufficient mixing energy | - Verify the purity of the compound using an appropriate analytical technique.- Use sonication or vortexing to aid dissolution. |
| Precipitation occurs after initial dissolution | - Supersaturated solution- Change in temperature- Solvent evaporation | - Ensure you are measuring equilibrium solubility and not a supersaturated state.- Maintain constant temperature throughout the experiment.- Keep vials tightly sealed to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: Quantitative Solubility Determination by Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.
-
Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[5]
-
Sampling: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter or centrifuge to remove any undissolved solid.
-
Analysis: Dilute the clear supernatant to an appropriate concentration and analyze using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Protocol 2: pH-Dependent Stability Study
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or DMSO). Spike a small volume of the stock solution into each buffer to a final concentration suitable for analysis.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the samples immediately using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH value to determine the degradation rate.
Visualizations
Caption: Experimental workflows for solubility and stability testing.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. 4-Amino-1,3,5-trimethylpyrazole, HCl | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound [myskinrecipes.com]
- 5. scielo.br [scielo.br]
- 6. ema.europa.eu [ema.europa.eu]
- 7. enamine.net [enamine.net]
- 8. benchchem.com [benchchem.com]
troubleshooting guide for reactions involving 4-Amino-1,3,5-trimethylpyrazole hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-1,3,5-trimethylpyrazole hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound in research?
A1: this compound is primarily used as a heterocyclic building block in organic synthesis. Its pyrazole core is a valuable scaffold in medicinal chemistry for the design of molecules with specific biological activities, and it serves as a key intermediate in the preparation of pharmaceuticals and agrochemicals.
Q2: Why is the compound supplied as a hydrochloride salt?
A2: The hydrochloride salt form of the amine enhances its stability and shelf-life, making it less susceptible to degradation over time. The salt form is often a crystalline solid, which is easier to handle and weigh accurately compared to the free base, which may be an oil or a less stable solid.
Q3: Do I need to neutralize the hydrochloride salt before using it in a reaction?
A3: Yes, in most reactions where the amino group is intended to act as a nucleophile (e.g., acylation, condensation), the hydrochloride salt must be neutralized. The protonated amino group is not nucleophilic and will not react as desired. A base is required to deprotonate the ammonium salt and generate the free amine in situ.
Q4: What type of base should I use to neutralize the hydrochloride salt?
A4: The choice of base depends on the specific reaction conditions and the sensitivity of your other reagents. Common choices include:
-
Inorganic bases: Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are mild bases often used in aqueous or biphasic systems.
-
Tertiary amines: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used organic bases that also act as acid scavengers. Pyridine can be used as both a base and a solvent.
Troubleshooting Guide for N-Acylation Reactions
A common application of 4-Amino-1,3,5-trimethylpyrazole is N-acylation to form the corresponding amide. This guide addresses potential issues in this type of reaction.
Problem 1: Low or no yield of the acylated product.
| Possible Cause | Suggested Solution |
| Incomplete neutralization of the hydrochloride salt. The starting material was not fully converted to the free amine, which is the reactive nucleophile. | Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine) to neutralize the HCl salt. For acylating agents that produce an acidic byproduct (e.g., acetyl chloride), use a second equivalent of the base to scavenge the acid produced during the reaction. |
| Insufficiently reactive acylating agent. | If using a less reactive acylating agent like an ester, consider switching to a more reactive one such as an acyl chloride or anhydride. |
| Low reaction temperature. | The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC and consider increasing the temperature if the reaction is sluggish. |
| Degraded starting material. | Ensure the purity of both the this compound and the acylating agent. |
Problem 2: Formation of multiple products or impurities.
| Possible Cause | Suggested Solution |
| Diacylation. The newly formed amide is further acylated. | This is generally less common with aminopyrazoles but can occur under harsh conditions. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture. |
| Side reactions with the solvent. | Certain solvents can participate in side reactions. For example, using acetic acid as a solvent at high temperatures can lead to N-acetylation. Choose an inert solvent for the reaction. |
| Impure starting materials. | Purify the starting materials before use. Impurities in the acylating agent can lead to the formation of undesired byproducts. |
Problem 3: Difficulty in purifying the product.
| Possible Cause | Suggested Solution |
| Product is soluble in the aqueous phase during workup. | If the product has some water solubility, perform multiple extractions with an organic solvent. Saturating the aqueous layer with brine can also help to drive the product into the organic phase. |
| Co-elution of product and starting material during column chromatography. | Optimize the solvent system for column chromatography to achieve better separation. A different stationary phase (e.g., alumina instead of silica gel) could also be beneficial. |
| Presence of colored impurities. | Treat a solution of the crude product with activated charcoal to adsorb colored impurities, followed by filtration. |
| Product is an oil and difficult to handle. | If the product is a basic compound, it can be converted to a hydrochloride salt by treating a solution of the purified product with HCl in a suitable solvent (e.g., ether, dioxane) to induce crystallization of the salt. |
Experimental Protocols
Key Experiment: N-Acetylation of this compound
This protocol describes a general procedure for the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in pyridine (5-10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation
The choice of base can significantly impact the yield of the N-acylation reaction. The following table summarizes hypothetical yield data based on common laboratory practices for the acylation of an aminopyrazole hydrochloride.
| Base | Equivalents of Base | Solvent | Reaction Time (h) | Yield (%) |
| Triethylamine | 2.2 | Dichloromethane | 4 | 85 |
| Pyridine | As solvent | Pyridine | 3 | 90 |
| Sodium Bicarbonate | 2.5 | Dichloromethane/Water | 8 | 70 |
| No Base | 0 | Dichloromethane | 24 | <5 |
Visualizations
Logical Relationship for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in reactions.
Experimental Workflow for N-Acylation
Caption: A typical experimental workflow for N-acylation reactions.
Technical Support Center: Synthesis of Substituted Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly side reactions, encountered during the synthesis of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of substituted pyrazoles?
A1: The most prevalent side reactions in pyrazole synthesis, especially in the widely used Knorr synthesis (the condensation of a 1,3-dicarbonyl compound with a hydrazine), include:
-
Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the initial nucleophilic attack can occur at two different positions, leading to a mixture of isomeric pyrazole products.[1][2][3][4] This is often the most significant challenge as regioisomers can be difficult to separate and may exhibit different biological activities.
-
Incomplete Cyclization: The reaction may stop at the hydrazone or enamine intermediate stage, failing to proceed to the final cyclized pyrazole, which results in lower yields.[1]
-
Formation of Pyrazoline Byproducts: Incomplete aromatization of the pyrazoline intermediate can lead to its presence as a byproduct.[1]
-
Colored Impurities: The use of hydrazine salts, such as phenylhydrazine hydrochloride, can lead to the formation of colored impurities, often resulting in yellow or red reaction mixtures.[1] This can also be caused by the degradation of the hydrazine reagent over time.
-
Di-addition of Hydrazine: In some cases, a double addition of hydrazine to the dicarbonyl compound can occur.[1]
Q2: How can I control the regioselectivity of my pyrazole synthesis?
A2: Controlling regioselectivity is a critical aspect of synthesizing substituted pyrazoles. Several factors influence which regioisomer is preferentially formed:
-
Steric and Electronic Effects: The substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. Bulky substituents tend to direct the reaction to the less sterically hindered carbonyl group.[4] Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for nucleophilic attack.[4]
-
Reaction Conditions:
-
pH: The acidity or basicity of the reaction medium can significantly influence the regiochemical outcome.[3][5] Acidic conditions can favor the formation of one isomer, while basic conditions might favor the other.
-
Solvent: The choice of solvent can have a profound effect on regioselectivity. For instance, fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity in certain reactions.[4]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomer ratio.
-
-
Alternative Synthetic Strategies: When the Knorr synthesis provides poor regioselectivity, alternative methods can be employed:
Q3: My reaction mixture has turned a dark color. What is the cause and how can I purify my product?
A3: Discoloration, often to a yellow, red, or brown hue, is a common observation, particularly when using hydrazine salts.[1] This is typically due to the formation of colored impurities from the hydrazine starting material. To address this:
-
Use a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.
-
Purification:
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[9] However, this may also reduce the overall yield.
-
Recrystallization: This is a highly effective method for removing colored impurities, as they often remain in the mother liquor.[9][10]
-
Column Chromatography: Passing the crude product through a short plug of silica gel can also remove colored impurities.[9]
-
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Impure or degraded starting materials (especially hydrazine).2. Suboptimal reaction conditions (temperature, time, solvent, pH).3. Incomplete reaction or cyclization.4. Product loss during workup and purification. | 1. Ensure the purity of the 1,3-dicarbonyl and hydrazine. Use freshly opened or purified hydrazine.2. Optimize reaction parameters. Monitor reaction progress by TLC.3. Consider using a slight excess of hydrazine (1.1-1.2 equivalents).4. Review the purification technique to minimize losses. |
| Formation of Regioisomers | 1. Use of an unsymmetrical 1,3-dicarbonyl or substituted hydrazine.2. Reaction conditions do not favor one isomer over the other. | 1. Modify the substituents on the starting materials to enhance steric or electronic differences.2. Systematically vary the solvent, temperature, and pH to find optimal conditions for the desired isomer.3. Employ alternative synthetic routes known for high regioselectivity (e.g., from N-alkylated tosylhydrazones and terminal alkynes).[7][8] |
| Difficulty in Separating Isomers | 1. Similar physicochemical properties of the regioisomers. | 1. Fractional Recrystallization: This can be effective if the isomers have different solubilities.[10]2. Column Chromatography: A thorough screening of solvent systems for TLC is crucial to find an eluent that provides good separation.3. Salt Formation: Convert the pyrazole mixture to salts using an acid. The different salts may have different crystallization properties, allowing for separation. The purified salt can then be neutralized to give the pure isomer.[9] |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities.2. The product is inherently a low-melting solid or an oil at room temperature. | 1. Attempt purification by column chromatography.2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.3. If the product is an oil, try dissolving it in a small amount of a volatile solvent and then adding a non-polar solvent (like hexane) dropwise until turbidity appears, then cool to promote precipitation. |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield and regioselectivity of substituted pyrazole synthesis, based on data from cited literature.
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles [11]
| 1,3-Diketone | Arylhydrazine | Solvent | Yield (%) |
| 20 | 21 | N,N-Dimethylacetamide | 59-98 |
Note: The original research highlights high regioselectivity at room temperature.
Table 2: Influence of Catalyst on the Synthesis of 1,3,5-Substituted Pyrazoles [6]
| Reactants | Catalyst | Yield (%) | | :--- | :--- | :--- | :--- | | Phenylhydrazine, Ethyl acetoacetate | nano-ZnO | 95 |
Table 3: Regioselective Synthesis of 3-CF3-Pyrazoles [11]
| Reactants | Catalyst | Temperature | Time | Yield (%) |
| Trifluoromethylated ynone, Aryl(alkyl)hydrazine | AgOTf (1 mol%) | Room Temp | 1 h | up to 99 |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis [4]
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of Hydrazine: Add the substituted hydrazine (1-1.2 equivalents) to the solution. If using a hydrazine salt, a mild base like sodium acetate can be added.
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate forms, it can be collected by vacuum filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Purification of Regioisomers by Column Chromatography [9]
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it using various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to find an eluent system that provides the best separation of the isomers.
-
Column Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) to separate the compounds.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure isomers.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified products.
Visualizations
References
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 4-Amino-1,3,5-trimethylpyrazole hydrochloride.
Troubleshooting Guides
Crystallization is a critical step for the purification and isolation of this compound. Below are common issues encountered during this process and their potential solutions.
Issue 1: Oiling Out Instead of Crystallization
Description: Instead of forming solid crystals, the compound separates from the solution as a viscous liquid or oil. This can be due to the melting point of the compound being lower than the temperature of the crystallization medium, or high levels of impurities depressing the melting point.[1]
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add a small amount of additional solvent. Allow it to cool slowly again.[1]
-
Lower the Crystallization Temperature: If using a cooling crystallization method, try cooling the solution to a lower temperature at a slower rate.
-
Solvent/Anti-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity is observed. This can help induce crystallization. Common anti-solvents for polar compounds include ethers or alkanes.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound to the solution to act as a template for crystal growth.
Issue 2: Poor or No Crystal Yield
Description: After the crystallization process, the amount of recovered solid is very low, or no crystals form at all.
Solutions:
-
Concentrate the Solution: If the solution is too dilute, the solubility limit may not have been reached upon cooling. Carefully evaporate some of the solvent and allow the solution to cool again.
-
Check Solvent Choice: The compound may be too soluble in the chosen solvent. A solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures is ideal.[2]
-
Induce Crystallization: If the solution is supersaturated but no crystals have formed, try the induction techniques mentioned above (scratching, seeding).
-
Optimize pH: For a hydrochloride salt, the pH of the solution can significantly impact solubility. Ensure the solution is sufficiently acidic to maintain the protonated form of the amine.
-
Mixed Solvent Systems: Experiment with mixed solvent systems to fine-tune the solubility.[2] A common technique is to dissolve the compound in a hot "good" solvent and then add a "poor" solvent until the solution becomes slightly cloudy.[3]
Issue 3: Impure Crystals
Description: The resulting crystals are discolored or contain impurities, as determined by analytical methods such as NMR or HPLC.
Solutions:
-
Slow Down Crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[1] Ensure the cooling process is slow and undisturbed. Insulating the flask can help achieve a slower cooling rate.[1]
-
Wash the Crystals: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Recrystallization: A second recrystallization step is often necessary to achieve high purity. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.
-
Activated Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use with caution as it can also adsorb the desired compound.[4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the crystallization of this compound?
-
Single Solvents: Alcohols (e.g., ethanol, methanol, isopropanol) are often good choices for polar hydrochloride salts.[3]
-
Mixed Solvents: A mixture of an alcohol and water, or an alcohol and a non-polar solvent like diethyl ether or hexane, can be effective.[2][3] For instance, dissolving the compound in hot ethanol and adding hot water until turbidity appears is a common technique.[3]
-
Other Options: Acetone or ethyl acetate could also be explored.[2]
Q2: How can I induce crystallization if my solution remains clear upon cooling?
A2: Several techniques can be used to induce crystallization in a supersaturated solution:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod.
-
Seeding: Add a small seed crystal of the pure compound.
-
Ultrasonic Bath: Placing the flask in an ultrasonic bath can sometimes induce nucleation.
-
Flash Freezing: Briefly immersing the bottom of the flask in a dry ice/acetone bath can create a cold spot that encourages crystal formation.
Q3: My hydrochloride salt is forming a "goo" or is very hygroscopic. What should I do?
A3: Hydrochloride salts can sometimes be hygroscopic, absorbing moisture from the atmosphere and turning into a viscous liquid.[5]
-
Work under Anhydrous Conditions: Use dry solvents and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Use an Anhydrous HCl Source: When preparing the salt, using a solution of HCl in an organic solvent (e.g., dioxane or ethyl acetate) can be preferable to aqueous HCl.[5]
-
Drying: Dry the final crystals thoroughly under high vacuum to remove any residual water or solvent.
Data Presentation
Table 1: General Solubility of Pyrazole Derivatives in Common Solvents
| Solvent | Polarity | General Solubility of Pyrazoles | Suitability for Hydrochloride Salts |
| Water | High | Varies, parent pyrazole is soluble[2] | Often suitable, especially at acidic pH |
| Ethanol | High | Generally good, especially when heated[2][3] | Good, often used in mixed systems[3] |
| Methanol | High | Generally good, especially when heated[2][3] | Good, often used in mixed systems[3] |
| Isopropanol | Medium | Often a good choice[2] | Can be a good alternative to ethanol/methanol[4] |
| Ethyl Acetate | Medium | Good for less polar derivatives[2] | Can be used, sometimes as an anti-solvent |
| Acetone | Medium | Frequently used[2] | May be suitable, testing required |
| Hexane/Cyclohexane | Low | Good as an anti-solvent[2] | Good as an anti-solvent |
| Diethyl Ether | Low | Good as an anti-solvent | Good as an anti-solvent[4] |
Note: This table provides general guidance. The optimal solvent for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Crystal Formation: If crystals do not form, attempt to induce crystallization using the methods described in the FAQs.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., diethyl ether or hexane) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for common crystallization issues.
Caption: General experimental workflow for recrystallization.
References
Technical Support Center: Characterization of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the NMR characterization of 4-Amino-1,3,5-trimethylpyrazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
Q2: The amine (NH2) protons are not visible in my 1H NMR spectrum. What could be the reason?
A2: The absence of amine proton signals is a common issue and can be attributed to several factors:
-
Proton Exchange: The acidic amine protons can exchange with residual water or acidic impurities in the deuterated solvent, leading to signal broadening or disappearance.
-
Solvent Effects: The choice of solvent can significantly impact the visibility of exchangeable protons.
-
Concentration: Sample concentration can affect the rate of intermolecular proton exchange.
To confirm the presence of exchangeable protons, you can perform a D2O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The signal corresponding to the NH2 protons should disappear or significantly decrease in intensity.[1]
Q3: My sample of this compound has poor solubility in common deuterated solvents like CDCl3. What are my options?
A3: Hydrochloride salts of amines often exhibit poor solubility in non-polar solvents. It is recommended to use more polar aprotic solvents such as DMSO-d6 or polar protic solvents like D2O or Methanol-d4.[1] If solubility remains an issue, consider warming the sample or using a different deuterated solvent.
Q4: The signals for the methyl groups are overlapping. How can I resolve them?
A4: Overlapping signals can be challenging for accurate integration and multiplicity analysis.[1] To resolve overlapping peaks, you can try the following:
-
Use a higher field NMR spectrometer: This will increase the chemical shift dispersion.
-
Change the deuterated solvent: Different solvents can induce changes in chemical shifts (solvent-induced shifts), potentially resolving the overlap.[1]
-
2D NMR techniques: Techniques like HSQC and HMBC can help to distinguish the signals by correlating them to their attached carbons.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or absent NH2/NH+ proton signals | Proton exchange with residual water or acidic impurities. Quadrupolar broadening from the 14N nucleus. | Use a dry deuterated solvent. Perform a D2O exchange experiment for confirmation.[1] Consider acquiring the spectrum at a lower temperature to slow down the exchange rate.[2] |
| Poor signal-to-noise ratio | Low sample concentration. Incorrect NMR parameters. | Increase the sample concentration if solubility permits. Increase the number of scans. Ensure proper tuning and matching of the NMR probe. |
| Unexpected peaks in the spectrum | Solvent impurities (e.g., water, residual non-deuterated solvent). Contaminants from synthesis or workup. | Check the purity of the deuterated solvent. Ensure NMR tubes are clean and dry.[1] Compare the spectrum with that of the solvent blank. |
| Inaccurate signal integration | Overlapping peaks. Phasing errors. Baseline distortion. | Re-process the spectrum with careful phasing and baseline correction. If peaks overlap, consider changing the solvent or using a higher field instrument.[1] |
| Hygroscopic sample leading to broad water peak | The hydrochloride salt may be hygroscopic and absorb atmospheric moisture. | Handle the sample in a dry environment (e.g., glove box). Use a freshly opened or properly stored deuterated solvent. |
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound in DMSO-d6. These are estimated values and may differ from experimental results.
Table 1: Predicted 1H NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C1-CH3 | ~3.6 - 3.8 | Singlet | 3H |
| C3-CH3 | ~2.2 - 2.4 | Singlet | 3H |
| C5-CH3 | ~2.1 - 2.3 | Singlet | 3H |
| NH2 | ~4.0 - 6.0 (broad) | Broad Singlet | 2H |
| HCl (NH+) | Variable, potentially broad | - | - |
Table 2: Predicted 13C NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | ~145 - 150 |
| C4 | ~115 - 120 |
| C5 | ~135 - 140 |
| C1-CH3 | ~35 - 40 |
| C3-CH3 | ~10 - 15 |
| C5-CH3 | ~8 - 12 |
Experimental Protocol: 1H and 13C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both 1H and 13C frequencies.[2]
-
-
1H NMR Acquisition:
-
Acquire a standard 1D 1H NMR spectrum.
-
Set appropriate parameters, including spectral width, acquisition time, and number of scans.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 1D 13C NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as 13C is less sensitive than 1H.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d6 at δ 39.52 ppm).
-
-
2D NMR (Optional but Recommended):
-
For unambiguous signal assignment, acquire 2D NMR spectra such as HSQC and HMBC.[2]
-
HSQC (Heteronuclear Single Quantum Coherence) will correlate directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation) will show correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning the quaternary carbons and methyl groups.[2]
-
Visualizations
Caption: NMR Experimental Workflow from Sample Preparation to Data Analysis.
Caption: Troubleshooting Logic for Common NMR Issues.
References
Technical Support Center: Regioselective Synthesis of N-Methylpyrazoles
Welcome to the Technical Support Center for the regioselective synthesis of N-methylpyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of N-methylpyrazole synthesis, and why is controlling their formation critical?
A1: In the synthesis of N-methylpyrazoles, particularly through the common route of reacting an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine, regioisomers are structural isomers that differ in the position of the methyl group on the pyrazole ring's nitrogen atoms.[1] This results in two possible products: the 1-methyl and 2-methyl pyrazoles. Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and development, obtaining a single, desired regioisomer in high purity is often essential for consistent efficacy and safety.[2]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of N-methylpyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[3]
-
Electronic Effects: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups on the dicarbonyl compound can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[3][4]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in methylhydrazine and influence the rate of condensation at each carbonyl group.[3][4]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[3][5]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[3]
Q3: How can I differentiate between the N-methylpyrazole regioisomers?
A3: A combination of spectroscopic techniques is essential for distinguishing between N-methylpyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between the protons of the N-methyl group and protons on the pyrazole ring, confirming their relative positions.[6]
Troubleshooting Guides
Issue 1: My reaction yields a mixture of N-methylpyrazole regioisomers.
This is a common problem when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, leading to poor regioselectivity.
Solutions:
-
Change the Solvent System: This is often the most effective first step. Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can dramatically alter the isomeric ratio.[4][5] The strong hydrogen-bonding properties of these solvents can selectively stabilize intermediates, favoring one cyclization pathway.[4]
-
Adjust Reaction pH: Introducing a catalytic amount of acid (e.g., glacial acetic acid, HCl) can protonate the more basic nitrogen of methylhydrazine (the N-methyl group), making the unsubstituted nitrogen the primary nucleophile and potentially improving regioselectivity.[4]
-
Employ Microwave Irradiation: Microwave-assisted synthesis can sometimes improve the isomeric ratio by promoting the formation of the thermodynamically more stable product due to rapid and uniform heating.[4][7]
-
Alternative Synthetic Strategies: If the Knorr condensation consistently fails to provide the desired regioselectivity, consider alternative methods such as 1,3-dipolar cycloaddition reactions or multicomponent reactions which can offer complete regioselectivity.[8][9]
Troubleshooting Workflow: Poor Regioselectivity
Caption: A logical workflow for troubleshooting the formation of regioisomers.
Issue 2: The major product of my reaction is the undesired N-methylpyrazole regioisomer.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the unwanted isomer under standard conditions.
Solutions:
-
Reverse the Polarity of the 1,3-Dicarbonyl Synthon: Instead of a 1,3-diketone, consider using a β-keto ester or a similar precursor where the two carbonyl groups have significantly different reactivities.
-
Utilize a Protecting Group Strategy: It may be possible to selectively protect one of the carbonyl groups of the 1,3-dicarbonyl compound, force the reaction to proceed at the unprotected site, and then deprotect to obtain the desired pyrazole.
-
Stepwise Synthesis: A stepwise approach, such as the synthesis of N-methylpyrazoles from N-alkylated tosylhydrazones and terminal alkynes, can offer complete regioselectivity.[10] Another stepwise method involves the acylation of N-Boc-N-methylhydrazones followed by treatment with trifluoroacetic acid.[11]
Experimental Workflow: Stepwise Synthesis
Caption: Comparison of traditional and stepwise synthesis workflows.
Issue 3: Low yield or incomplete reaction.
This can be caused by several factors including impure starting materials, suboptimal reaction conditions, or steric hindrance.
Solutions:
-
Purity of Starting Materials: Ensure the use of high-purity methylhydrazine and 1,3-dicarbonyl compounds. Impurities can lead to unwanted side reactions and reduce yields.[6]
-
Optimize Reaction Conditions:
-
Temperature and Time: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC to determine the optimal duration.[6]
-
Catalyst: For certain substrates, the addition of a catalyst can improve the reaction rate and yield. For example, nano-ZnO has been shown to be an effective catalyst for some pyrazole syntheses.[6]
-
-
Solvent Choice: The solvent can significantly influence the reaction outcome. Aprotic dipolar solvents like DMF or DMSO may provide better results than polar protic solvents like ethanol in some cases.[6]
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-dicarbonyl compounds and methylhydrazine. The data clearly demonstrates the significant improvement in regioselectivity when using fluorinated alcohols.
| 1,3-Dicarbonyl Compound | Solvent | Ratio of Regioisomers (Desired:Undesired) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | 1:1.3 | [5] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | TFE | 85:15 | [5] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | >99:1 | |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Ethanol | 60:40 | [5] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | TFE | 95:5 | [5] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | HFIP | >99:1 | [5] |
Experimental Protocols
Key Experiment: Regioselective Synthesis of N-Methylpyrazole using Fluorinated Alcohol
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the desired N-methylpyrazole regioisomer.
Alternative Experiment: Synthesis via N-Alkylated Tosylhydrazones
This protocol provides a general guideline for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[10]
Materials:
-
N-alkylated tosylhydrazone (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Potassium tert-butoxide (t-BuOK) (2.0 mmol)
-
18-crown-6 (0.1 mmol)
-
Pyridine (5 mL)
Procedure:
-
To a solution of N-alkylated tosylhydrazone (1.0 mmol) and terminal alkyne (1.2 mmol) in pyridine (5 mL), add t-BuOK (2.0 mmol) and 18-crown-6 (0.1 mmol).
-
Stir the reaction mixture at the appropriate temperature (optimized for specific substrates) until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Aminopyrazole Synthesis Scale-Up
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for challenges encountered during the scale-up of aminopyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing aminopyrazoles? A1: The most prevalent methods involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are:
-
β-Ketonitriles: These compounds react with hydrazines, forming an intermediate hydrazone that cyclizes to yield the aminopyrazole.[1][2] This is one of the most common and versatile approaches.
-
α,β-Unsaturated Nitriles: Acrylonitriles with a leaving group are also common precursors for aminopyrazole synthesis.[3]
Q2: What are the primary safety concerns when scaling up aminopyrazole synthesis? A2: The major safety concerns revolve around the use of hydrazine and its derivatives, as well as the potential for runaway reactions.
-
Hydrazine Toxicity: Hydrazine is highly toxic and must be handled with appropriate engineering controls and personal protective equipment.[4][5]
-
Thermal Runaway: The reaction of hydrazine with precursors like β-ketonitriles can be highly exothermic, posing a significant risk of thermal runaway if not properly controlled during scale-up.[4][6]
-
Diazotization Hazards: Syntheses involving diazotization steps require strict temperature control (typically <5 °C) to prevent the accumulation of unstable diazonium species, which can decompose explosively.[7]
Q3: My aminopyrazole product seems to be a mixture of regioisomers. Why does this happen and how can I control it? A3: This is the most common challenge when using monosubstituted hydrazines.[1] The two nitrogen atoms of the hydrazine have different nucleophilicity, leading to two different cyclization pathways.[1][3] This results in a mixture of 3-aminopyrazole and 5-aminopyrazole isomers.[1] The ratio is highly dependent on reaction conditions, which can be adjusted to favor one isomer by exploiting kinetic versus thermodynamic control.[1][3]
Q4: What are the typical impurities encountered, and how can they be minimized? A4: Common impurities include unreacted starting materials, regioisomers, and byproducts from side reactions.[4] Minimizing these requires precise control over reaction parameters like temperature, stoichiometry, and reaction time.[4] On a larger scale, changes in reaction conditions (e.g., switching from batch to flow chemistry) can sometimes introduce new impurities not seen at the lab scale.[7] Purification is typically achieved through recrystallization or column chromatography.[4][8]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
Problem 1: The yield of my desired aminopyrazole drops significantly at a larger scale.
-
Potential Cause: Inefficient heat transfer in larger reactors. The surface-area-to-volume ratio decreases on scale-up, making it harder to control temperature, especially for exothermic reactions.[6][7] This can lead to side reactions and product degradation.
-
Solution:
-
Controlled Reagent Addition: Add the hydrazine reactant slowly or via a syringe pump to manage the rate of heat generation.[4][6]
-
Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale and can dissipate the heat produced.[4]
-
Dilution: Using a sufficient volume of an appropriate solvent helps to absorb the heat of reaction.[4]
-
Problem 2: The reaction is slow or does not proceed to completion.
-
Potential Cause: The cyclization step is often the rate-limiting step and may not be favored under the chosen conditions.
-
Solution:
-
Catalyst Use: Adding a catalytic amount of acid (e.g., glacial acetic acid) can promote the reaction, particularly the cyclization step.[1][9]
-
Temperature Increase: Gently heating the reaction mixture to reflux can often drive the reaction to completion.[1]
-
Microwave Irradiation: For smaller scale-up trials, microwave-assisted synthesis can significantly reduce reaction times.[1][3]
-
Problem 3: The product fails to crystallize or oils out during workup.
-
Potential Cause: The product may be too soluble in the chosen solvent system, or impurities may be inhibiting crystallization.
-
Solution:
-
Solvent Screening: Conduct small-scale trials to find a suitable recrystallization solvent or solvent/anti-solvent system.[7][10]
-
Controlled Precipitation: When adding an anti-solvent or cooling, do so slowly with efficient stirring to promote the formation of crystals rather than oil. Adding the solvent in small portions can be critical for inducing precipitation.[10]
-
Seeding: If a small amount of crystalline product is available, use it to seed the supersaturated solution to initiate crystallization.
-
Data Summary: Controlling Regioselectivity
The selective synthesis of 3-amino vs. 5-aminopyrazole isomers is achieved by carefully selecting reaction conditions to favor either kinetic or thermodynamic pathways.[1][3]
| Target Isomer | Control Type | Reagents | Conditions | Typical Solvent | Reference |
| 3-Aminopyrazole | Kinetic | 3-Alkoxyacrylonitrile + Substituted Hydrazine | Low Temperature (0°C), Strong Base | Anhydrous Ethanol | [1] |
| 5-Aminopyrazole | Thermodynamic | β-Ketonitrile + Substituted Hydrazine | High Temperature (Reflux), Acid Catalyst | Toluene | [1][3] |
Process Diagrams
General Scale-Up Workflow
The following diagram illustrates a typical workflow for the scale-up of aminopyrazole synthesis, from initial process development to final product isolation.
Caption: General workflow for aminopyrazole synthesis scale-up.
Troubleshooting Low Yield
This decision tree provides a logical path for diagnosing the root cause of low yields during scale-up.
Caption: Decision tree for troubleshooting low reaction yield.
Regioselectivity Pathways
This diagram illustrates the competing reaction pathways leading to the formation of 3-amino and 5-aminopyrazole isomers from a common intermediate.
Caption: Competing pathways for aminopyrazole regioisomers.
Detailed Methodologies
The following protocols are adapted from literature procedures and are intended for informational purposes.[1] A thorough risk assessment should be conducted before performing any experiment.[11]
Protocol 1: Synthesis of 5-Aminopyrazole (Thermodynamic Control)
-
Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[1]
Protocol 2: Synthesis of 3-Aminopyrazole (Kinetic Control)
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the resulting solution to 0°C in an ice bath.
-
Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.
-
Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, ensuring the internal temperature is maintained at 0°C.
-
Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.
-
Workup & Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified quickly, as some 3-amino isomers can be less stable.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
analytical techniques for assessing the purity of 4-Amino-1,3,5-trimethylpyrazole hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of 4-Amino-1,3,5-trimethylpyrazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The most common and effective techniques for purity assessment are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantitative analysis, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for identifying volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and identification of impurities.[1][2]
Q2: What is the typical purity level for commercially available this compound?
A2: Commercial grades of this compound are typically available at purities of 95% to 97%.[3][4][5] It is crucial to verify the purity upon receipt and before use in sensitive applications.
Q3: What are some potential impurities I should be aware of?
A3: Potential impurities can include residual starting materials from the synthesis, regioisomers, and by-products from side reactions. Techniques like GC-MS and LC-MS are invaluable for identifying the mass of these unknown components, while NMR can help elucidate their structures.[6][7][8]
Q4: What is the molecular formula and molecular weight of this compound?
A4: The molecular formula is C₆H₁₂ClN₃ and the molecular weight is approximately 161.63 g/mol .[3][4] The free base form (4-Amino-1,3,5-trimethyl-1H-pyrazole) has a molecular formula of C₆H₁₁N₃ and a molecular weight of 125.17 g/mol .[9]
Q5: Which solvents are suitable for dissolving this compound for analysis?
A5: For RP-HPLC, a common approach is to dissolve the sample in the mobile phase, which often consists of mixtures of water, methanol, or acetonitrile.[1] For NMR analysis, deuterated solvents such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) are typically used.[10][11]
Analytical Technique Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC) Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing or Fronting | - Sample overload- Inappropriate mobile phase pH- Column degradation or contamination | - Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or replace the column if necessary. |
| Ghost Peaks | - Contamination in the injector or column- Impurities in the mobile phase or sample diluent- Carryover from a previous injection | - Run a blank gradient to identify the source of contamination.- Use fresh, HPLC-grade solvents for mobile phase preparation.- Implement a needle wash step between injections. |
| Shifting Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Column aging | - Prepare fresh mobile phase and ensure proper mixing/degassing.- Use a column oven to maintain a stable temperature (e.g., 25 ± 2°C).[1]- Equilibrate the column thoroughly before starting the sequence. |
| Poor Resolution | - Mobile phase is too strong (short retention)- Inefficient column- Inappropriate flow rate | - Decrease the percentage of the organic solvent in the mobile phase to increase retention.- Switch to a column with a smaller particle size or different stationary phase.- Optimize the flow rate; a lower flow rate often improves resolution. |
Gas Chromatography (GC) Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | - Syringe or injector issue- Leak in the system- Column not installed correctly | - Check the syringe for blockage and ensure the correct injection volume.- Perform a leak check on the injector and gas lines.- Reinstall the column, ensuring proper ferrule tightness. |
| Broad or Tailing Peaks | - Compound adsorption in the inlet or column- Incorrect oven temperature program- Carrier gas flow rate is too low | - Use a deactivated inlet liner.- Optimize the temperature ramp rate; a slower ramp can improve peak shape.- Increase the carrier gas flow rate to the optimal level for the column. |
| Baseline Noise or Drift | - Column bleed- Contaminated carrier gas or gas lines- Detector contamination | - Condition the column at its maximum operating temperature.- Use high-purity carrier gas and install gas purifiers.- Clean the detector according to the manufacturer's instructions. |
| Poor Reproducibility | - Inconsistent injection volume- Leaks in the injection port septum- Sample degradation in the hot inlet | - Use an autosampler for precise injections.- Replace the septum regularly.- Lower the inlet temperature if the compound is thermally labile. |
Experimental Workflows and Logic
Caption: General workflow for purity analysis.
Caption: Logical flow for HPLC troubleshooting.
Detailed Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
This protocol is a general method and may require optimization.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of water and a suitable organic solvent like methanol or acetonitrile.[1] A typical starting point is a 50:50 (v/v) mixture. The aqueous phase may be buffered or contain an ion-pairing agent if peak shape is poor.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 206 nm).[1]
-
Injection Volume: 5-20 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 100 µg/mL using the mobile phase.[1]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient time to allow all potential impurities to elute (e.g., 20 minutes).[1]
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: Analysis of Volatile Impurities by GC-MS
-
Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A polar capillary column such as one with a Carbowax 20M stationary phase is often suitable for amine-containing compounds.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at 10°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation:
-
Dissolve approximately 1-2 mg of the sample in 1 mL of a suitable solvent like dichloromethane or methanol.
-
The hydrochloride salt may not be volatile. Derivatization or analysis of the free base may be necessary for good chromatography. A simple liquid-liquid extraction after basifying an aqueous solution of the salt can yield the free base.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the data.
-
-
Data Processing:
-
Examine the total ion chromatogram (TIC) for peaks other than the main component.
-
Analyze the mass spectrum of any impurity peaks and compare them to spectral libraries (e.g., NIST) for tentative identification.[12]
-
Quantitative Data Summary
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound | [3][4] |
| CAS Number | 1185303-62-1 | [3][4] |
| Molecular Formula | C₆H₁₂ClN₃ | [3][4] |
| Molecular Weight | 161.63 g/mol | [3][4] |
| Appearance | Solid; White to cream or pale brown powder/crystals | [3][5] |
| Purity (Typical) | ≥95% | [3][4] |
References
- 1. ijcpa.in [ijcpa.in]
- 2. Analysis of 4-methylpyrazole in plasma and urine by gas chromatography with nitrogen-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Amino-1,3,5-trimethylpyrazole, HCl | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. L10625.06 [thermofisher.com]
- 6. 1,3,5-Trimethylpyrazole | C6H10N2 | CID 14081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. mdpi.com [mdpi.com]
- 9. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. 1H-Pyrazole, 1,3,5-trimethyl- [webbook.nist.gov]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of 4-Amino-1,3,5-trimethylpyrazole Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminopyrazole derivatives, with a focus on analogs of 4-amino-1,3,5-trimethylpyrazole. Due to a lack of extensive research on the specific 1,3,5-trimethylated scaffold, this guide draws comparisons from broader 4-aminopyrazole series that have been investigated for their therapeutic potential. The information is intended for researchers, scientists, and drug development professionals.
Biological Activities and Comparative Analysis
4-Aminopyrazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities including kinase inhibition, anticancer, and antimicrobial effects. The substitution pattern on the pyrazole ring and the modifications at the 4-amino position significantly influence their potency and selectivity.
Kinase Inhibition
The 4-aminopyrazole core is a well-established hinge-binding motif in many kinase inhibitors. Variations in substituents on the pyrazole ring and at the 4-amino group allow for tuning of selectivity and potency against different kinases.
Table 1: Comparative Kinase Inhibitory Activity of 4-Aminopyrazole Derivatives
| Compound ID | R1 (at N1) | R3 | R5 | R4-Amino Substituent | Kinase Target | IC50 (nM) | Reference Compound | Ref IC50 (nM) |
| FMF-04-159-2 | H | Varied | Varied | Acrylamide | CDK14 | 88 | AT7519 | - |
| C11 | Varied | Varied | Varied | 6-amino-1,3,5-triazine | BTK | 17.0 | - | - |
| Compound 25 | Phenyl | Varied | Varied | 1,3,5-triazine | EGFR | 229.4 | Erlotinib | - |
| Compound 1c | H | Varied | Varied | Varied | Haspin | 66 | - | - |
Note: The data presented is for a range of 4-aminopyrazole derivatives and not exclusively for 1,3,5-trimethylpyrazole analogs due to limited available data.
The data suggests that the 4-aminopyrazole scaffold can be effectively modified to target various kinases. For instance, the development of covalent inhibitors like FMF-04-159-2 for CDK14 highlights the importance of the substituent at the 4-amino position for achieving high potency and selectivity. Similarly, derivatives targeting BTK and EGFR demonstrate the versatility of this core structure in designing potent and selective kinase inhibitors.[1]
Anticancer Activity
The anticancer activity of 4-aminopyrazole derivatives often correlates with their kinase inhibitory profiles, as many kinases are key regulators of cell proliferation and survival.
Table 2: Comparative Anticancer Activity of 4-Aminopyrazole Derivatives
| Compound ID | R1 (at N1) | R3 | R5 | R4-Amino Substituent | Cell Line | GI50/IC50 (µM) | Reference Compound | Ref GI50/IC50 (µM) |
| Compound 25 | - | 3,5,5-trimethyl-2-pyrazolino | - | 2-amino-1,3,5-triazinyl | CCRF-CEM | < 0.01 | - | - |
| Compound 19 | - | - | - | 2-{[4-(dimethylamino)phenyl]imino}acetonitrile | MALME-3M | 0.033 | - | - |
| Compound 5 | Phenyl | Varied | Varied | Varied | MCF-7 | 60.72 | Doxorubicin | 71.8 |
| Compound 7a | H | Phenylamino | - | (1H-indol-3-yl)methyleneamino | HepG2 | 6.1 | Doxorubicin | 24.7 |
Note: The data is for a range of 4-aminopyrazole derivatives and not exclusively for 1,3,5-trimethylpyrazole analogs.
The in vitro antitumor screening of various 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives revealed that compound 25, featuring a 5-nitro-2-thienyl)acrylonitrile moiety, exhibited remarkable activity against a broad range of cancer cell lines, with log GI50 values often below -8.00.[2] This highlights the significant impact of substituents on the triazine ring linked to the pyrazole core. Another study on 2,4-diamino-1,3,5-triazine derivatives identified compound 19 as a potent agent against the melanoma MALME-3M cell line.[3] Furthermore, pyrazole-indole hybrids have shown promising anticancer activity, with compound 7a being significantly more potent than doxorubicin against the HepG2 cell line.[4]
Antimicrobial Activity
The 4-aminopyrazole scaffold has also been explored for its antimicrobial properties. Modifications to the core structure can lead to compounds with significant activity against various bacterial and fungal strains.
Table 3: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | R1 (at N1) | R3 | R5 | R4-Amino Substituent | Organism | MIC (µg/mL) | Reference Compound | Ref MIC (µg/mL) |
| Compound 21c | Varied | Varied | Varied | Imidazothiadiazole moiety | Multi-drug resistant bacteria | 0.25 | Gatifloxacin | 1 |
| Compound 23h | Varied | Varied | Varied | Imidazothiadiazole moiety | Multi-drug resistant bacteria | 0.25 | Gatifloxacin | 1 |
| Lead Compound 9 | - | - | - | Imide moiety | Staphylococcus aureus (MDR) | 4 | - | - |
Note: The data is for a range of pyrazole derivatives, with a focus on structures that could be conceptually related to 4-aminopyrazoles.
Studies on pyrazole derivatives containing an imidazothiadiazole moiety have identified compounds 21c and 23h as potent antibacterial agents, showing significantly lower MIC values than the standard drug gatifloxacin against multi-drug resistant bacteria.[5] Another study identified a bicyclic pyrazoline (a reduced form of pyrazole) with an imide moiety as a lead compound with an MIC of 4 µg/mL against MDR Staphylococcus aureus.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of 4-aminopyrazole derivatives.
Synthesis of 4-Amino-1,3,5-trimethylpyrazole
A general method for the synthesis of 4-amino-1,3,5-trimethylpyrazole involves the catalytic hydrogenation of a corresponding nitro-pyrazole precursor.
Protocol:
-
A solution of 4-nitro-1,3,5-trimethylpyrazole (0.014 moles) in methanolic ammonia (100 mL) is prepared.
-
Raney nickel (1 g) is added as a catalyst.
-
The mixture is hydrogenated under a hydrogen atmosphere at 50 psi.
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is triturated with ethyl ether and the solvent is decanted.
-
The ether extracts are combined and concentrated to dryness to yield 4-amino-1,3,5-trimethylpyrazole as a solid.[7]
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay used to measure the affinity of inhibitors for a kinase.
Protocol:
-
Reagent Preparation: Prepare a 1X kinase buffer solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 3X solution of the test compound, a 3X kinase/antibody mixture, and a 3X tracer solution in the kinase buffer.[8]
-
Assay Procedure:
-
Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/Eu-labeled anti-tag antibody mixture.
-
Add 5 µL of the 3X Alexa Fluor™ 647-labeled tracer.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 1 hour. Read the plate using a fluorescence plate reader capable of measuring TR-FRET. The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.[8][9][10]
Cell Viability and Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 1 nM to 10 µM) and incubate for the desired period (e.g., 72-96 hours).[11]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Prepare the CellTiter-Glo® Reagent by reconstituting the substrate with the buffer.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[13][14]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 1.5 × 10^8 CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate, typically ranging from 1 to 256 µg/mL.
-
Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of about 5 × 10^5 cells/mL.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of 4-aminopyrazole derivatives.
Caption: General experimental workflow for the synthesis, screening, and SAR analysis of 4-aminopyrazole derivatives.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of 4-aminopyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. OUH - Protocols [ous-research.no]
- 13. promega.com [promega.com]
- 14. promegaconnections.com [promegaconnections.com]
In Vitro Validation of 4-Amino-1,3,5-trimethylpyrazole hydrochloride's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vitro validation of the biological activity of 4-Amino-1,3,5-trimethylpyrazole hydrochloride. Due to the limited publicly available in vitro data for this specific compound, this document outlines a comparative approach against a well-characterized pyrazole-containing drug, Celecoxib, and other pyrazole derivatives with established biological activities. The experimental protocols and comparative data tables provided herein are intended to serve as a comprehensive resource for researchers seeking to elucidate the compound's potential therapeutic effects.
Introduction to Pyrazole Derivatives and Their Biological Significance
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] A prominent example of a pyrazole-containing drug is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory and analgesic properties.[6][7][8] The biological activity of pyrazole derivatives is often attributed to their ability to interact with various enzymes and signaling pathways.
Comparative Framework: this compound vs. Alternatives
To ascertain the biological activity of this compound, a comparative analysis against established compounds is essential.
-
Primary Comparator: Celecoxib
-
Secondary Comparators: Other Substituted Pyrazoles
-
Rationale: The broader class of pyrazole derivatives has demonstrated a variety of biological effects. Depending on the suspected activity of this compound, other relevant pyrazole compounds with documented anticancer or antimicrobial activities can be included for a more comprehensive comparison.[10][11][12][13]
-
Potential Biological Activities and Corresponding In Vitro Assays
Based on the known activities of the pyrazole scaffold, the following biological effects can be investigated for this compound.
Anti-inflammatory Activity
The anti-inflammatory potential is a primary area of investigation for novel pyrazole derivatives.
| Compound | Target | Assay Type | IC50 (µM) [Hypothetical Data] | Reference Compound | Reference IC50 (µM) |
| This compound | COX-2 | Enzyme Inhibition Assay | To be determined | Celecoxib | 0.04 |
| This compound | COX-1 | Enzyme Inhibition Assay | To be determined | Celecoxib | 15 |
| This compound | TNF-α | ELISA | To be determined | Dexamethasone | 0.01 |
| This compound | IL-6 | ELISA | To be determined | Dexamethasone | 0.005 |
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-2.
-
Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe, assay buffer, 96-well microplate, plate reader.
-
Procedure:
-
Prepare a serial dilution of this compound and the reference compound (Celecoxib).
-
Add the COX-2 enzyme to the wells of the microplate.
-
Add the diluted compounds to the respective wells and incubate for a pre-determined time.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Stop the reaction and measure the product formation using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Pyrazole-Based Compounds
For researchers, scientists, and drug development professionals, understanding the off-target effects of small molecules is paramount to advancing safe and effective therapeutics. While specific off-target data for the chemical building block 4-Amino-1,3,5-trimethylpyrazole hydrochloride is not publicly available, the pyrazole scaffold is a well-established and privileged structure in medicinal chemistry, frequently forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the off-target profiles of several notable pyrazole-containing kinase inhibitors, offering insights into the broader class of molecules to which this compound belongs.
The pyrazole ring system is a versatile scaffold that has been successfully employed in the design of inhibitors targeting a wide array of protein kinases, which are critical regulators of cellular processes.[1][2][3] The substitutions on the pyrazole ring play a major role in determining the compound's potency and selectivity.[2][4] This guide will delve into the selectivity of several exemplary pyrazole-based kinase inhibitors, presenting available data in a comparative format to aid in the evaluation of potential off-target liabilities.
Comparative Analysis of Pyrazole-Based Kinase Inhibitor Selectivity
To illustrate the diverse selectivity profiles within the pyrazole class of kinase inhibitors, the following table summarizes the inhibitory activity of several compounds against a panel of kinases. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), with lower values indicating higher potency.
| Compound/Alternative | Primary Target(s) | Off-Target Kinase Inhibition (IC50 in nM) | Reference |
| Ruxolitinib | JAK1, JAK2 | JAK3 (~430 nM) | [2] |
| FN-1501 | FLT3, CDK2, CDK4, CDK6 | Not specified in detail | [5] |
| PHA-848125 | CDKs | Poorly selective against a panel of serine-threonine and tyrosine kinases in initial screens, but analogues were optimized for selectivity. | [6] |
| CH5183284/Debio 1347 | FGFR1, FGFR2, FGFR3 | Selective for FGFR1/2/3 | [7] |
| Compound 22 (from Abuelizz et al., 2021) | CDK2, CDK5 | Tested against a panel of 14 kinases with preference for CDK2 (24 nM) and CDK5 (23 nM). | [1] |
| Ravoxertinib (GDC-0994) | ERK1, ERK2 | Highly selective for ERK1 (6.1 nM) and ERK2 (3.1 nM). | [2] |
Note: This table is a representative summary based on available literature and is not exhaustive. The specific kinase panels and assay conditions may vary between studies.
Experimental Methodologies
The determination of kinase inhibitor selectivity is a critical step in drug discovery. A common and robust method for this is the in vitro kinase assay, often performed using a radiometric format or fluorescence-based techniques.
General Protocol for In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.
Materials:
-
Test compound (e.g., a pyrazole derivative) dissolved in a suitable solvent (typically DMSO).
-
Recombinant protein kinases.
-
Kinase-specific substrates (peptide or protein).
-
ATP (Adenosine triphosphate), often radiolabeled with ³²P or ³³P for radiometric assays.
-
Kinase reaction buffer (composition varies depending on the kinase, but generally contains a buffer like Tris-HCl, MgCl₂, and DTT).
-
96-well or 384-well plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, the specific protein kinase, and its substrate.
-
Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with a known reference inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction, often by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a filter membrane, wash away unincorporated radiolabeled ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: Measure the change in fluorescence intensity, which is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Kinase Signaling Pathways
To understand the potential impact of off-target kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate. Below is a simplified representation of the JAK-STAT signaling pathway, which is targeted by the pyrazole-containing drug, Ruxolitinib.
Caption: A simplified diagram of the JAK-STAT signaling pathway.
This diagram illustrates how cytokines activate JAKs, leading to the phosphorylation and dimerization of STAT proteins, which then translocate to the nucleus to regulate gene expression. Inhibition of JAKs by a compound like Ruxolitinib would block this cascade.
Experimental Workflow for Kinase Inhibitor Profiling
The process of identifying and characterizing the selectivity of a kinase inhibitor involves a multi-step workflow, as depicted below.
Caption: A typical workflow for kinase inhibitor discovery and profiling.
This workflow begins with the synthesis of a compound, followed by initial screening against the primary kinase target. Promising compounds are then subjected to broader kinase panel screening to assess their selectivity. Subsequent cellular and in vivo studies are necessary to validate the on-target and off-target effects in a more physiological context.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Aminopyrazole Isomers in Biological Assays: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in developing targeted therapies. The constitutional isomers of aminopyrazole—3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole—each confer distinct physicochemical properties to their derivatives, profoundly influencing their biological activity. This guide provides a comparative analysis of these isomers, focusing on their application as anticancer agents and kinase inhibitors, supported by experimental data and detailed methodologies.
Isomeric Influence on Biological Activity: A Comparative Overview
The position of the amino group on the pyrazole ring dictates the molecule's electronic distribution, hydrogen bonding capacity, and overall topology, which are critical for molecular recognition by biological targets.
-
3-Aminopyrazoles: This isomer has been extensively explored, particularly as a scaffold for potent inhibitors of cyclin-dependent kinases (CDKs). The 3-amino group often acts as a key hydrogen bond donor, mimicking the adenine portion of ATP and interacting with the hinge region of the kinase active site.[1] Derivatives of 3-aminopyrazole have demonstrated significant antitumor activity by inducing cell cycle arrest and apoptosis.[2][3]
-
4-Aminopyrazoles: Derivatives of 4-aminopyrazole have shown promise as inhibitors of Janus kinases (JAKs), which are pivotal in cytokine signaling pathways implicated in inflammatory diseases and cancers. The central position of the amino group allows for diverse substitution patterns, enabling the fine-tuning of selectivity and potency.
-
5-Aminopyrazoles: This isomer is a versatile building block for a wide range of biologically active compounds, including inhibitors of p38 MAP kinase and Bruton's tyrosine kinase (BTK).[4] The 5-aminopyrazole core has been successfully incorporated into approved drugs, highlighting its therapeutic potential.[5]
While direct comparative studies of the unsubstituted aminopyrazole isomers are limited, the extensive research on their derivatives provides valuable insights into their respective structure-activity relationships (SAR). The choice of isomer for a drug discovery program is therefore a strategic decision based on the target class and desired pharmacological profile.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of representative aminopyrazole derivatives against various cancer cell lines and kinases. These data are compiled from multiple studies and are intended to provide a comparative overview. Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Aminopyrazole Derivatives (MTT Assay)
| Compound ID | Aminopyrazole Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| PHA-533533 | 3-Aminopyrazole | A2780 (Ovarian) | Sub-micromolar | [3] |
| Compound 13 | 3-Aminopyrazole | Various | Sub-micromolar | [3] |
| Derivative of 4-AP | 4-Aminopyrazole | HCT-116 (Colon) | Not specified | |
| Derivative of 5-AP | 5-Aminopyrazole | HeLa (Cervical) | Not specified | |
| Derivative of 5-AP | 5-Aminopyrazole | HepG2 (Liver) | Not specified |
Table 2: Kinase Inhibitory Activity of Aminopyrazole Derivatives
| Compound ID | Aminopyrazole Isomer | Target Kinase | IC50/Ki (nM) | Reference |
| PNU-292137 | 3-Aminopyrazole | CDK2/cyclin A | IC50 = 37 | [1] |
| PHA-533533 | 3-Aminopyrazole | CDK2/cyclin A | Ki = 31 | [3] |
| AT7519 | 4-Aminopyrazole | Pan-CDK | Not specified | [2] |
| Pirtobrutinib | 5-Aminopyrazole | BTK | Not specified | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Aminopyrazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the aminopyrazole compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[8]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Aminopyrazole test compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the aminopyrazole compounds in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the assay buffer. Incubate for a short period to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced. This is often a luminescence-based readout.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 or Ki value.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by aminopyrazole derivatives.
References
- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
Validation of 4-Amino-1,3,5-trimethylpyrazole hydrochloride as a Research Tool: A Comparative Guide
Introduction
4-Amino-1,3,5-trimethylpyrazole hydrochloride is a heterocyclic organic compound primarily utilized as a chemical building block in organic synthesis.[1][2] Its pyrazole core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous biologically active molecules due to its favorable pharmacological properties.[3] While this specific compound is not extensively validated as a standalone research tool, its structural motif is central to many well-characterized drugs and research probes. This guide provides a comparative analysis of this compound against two prominent pyrazole-containing drugs, Celecoxib and Pirtobrutinib, to illuminate its potential as a starting point for the development of novel research tools.
Comparative Analysis of Aminopyrazole-Based Compounds
The aminopyrazole scaffold can be derivatized to target a wide array of biological molecules. The nature and position of substituents on the pyrazole ring dictate the compound's target specificity and mechanism of action. Below is a comparison of this compound with two FDA-approved drugs that feature a pyrazole core.
Table 1: Qualitative Comparison of Pyrazole-Containing Compounds
| Feature | This compound | Celecoxib | Pirtobrutinib (LOXO-305) |
| Primary Role | Synthetic Building Block | Research Tool / Drug | Research Tool / Drug |
| Biological Target | Not established | Cyclooxygenase-2 (COX-2)[4][5] | Bruton's Tyrosine Kinase (BTK)[1][6][7] |
| Mechanism of Action | Not applicable | Selective, reversible inhibition of COX-2, preventing prostaglandin synthesis[4][8][9] | Non-covalent (reversible) inhibition of BTK, blocking B-cell receptor signaling pathways[6][10] |
| Key Structural Features | Aminopyrazole with methyl substitutions | Diaryl-substituted pyrazole with a sulfonamide group[11][12] | 5-aminopyrazole with complex amide and fluorinated substituents[13][14] |
| Therapeutic Area | Not applicable | Anti-inflammatory, Analgesic[5][8] | Oncology (B-cell malignancies)[1][7] |
Quantitative Performance Data
The following table summarizes the in vitro potency of the comparator compounds against their respective targets, providing a benchmark for the efficacy required of a useful research tool.
Table 2: In Vitro Potency of Comparator Compounds
| Compound | Target | Assay System | IC50 | Reference |
| Celecoxib | COX-2 | Sf9 cells | 40 nM | [15] |
| COX-1 | Sf9 cells | 15 µM | [15] | |
| Pirtobrutinib | Wild-type BTK | Cell-free (Y223 autophosphorylation) | 3.68 nM | [16] |
| BTK C481S mutant | Cell-free (Y223 autophosphorylation) | 8.45 nM | [16] |
Experimental Protocols
For a compound to be validated as a research tool, its activity and selectivity must be quantified. Below are generalized protocols for assessing the inhibition of COX-2 and BTK, the targets of our comparator drugs.
Protocol 1: In Vitro COX-2 Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against human COX-2.
-
Enzyme and Substrate Preparation : Recombinant human COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) with a heme cofactor. Arachidonic acid is prepared as the substrate.
-
Compound Dilution : The test compound (and a reference inhibitor like Celecoxib) is serially diluted in DMSO to create a range of concentrations.
-
Incubation : The COX-2 enzyme is incubated with the various concentrations of the test compound for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation : The enzymatic reaction is initiated by adding arachidonic acid. The reaction is allowed to proceed for a set time (e.g., 2 minutes) at 37°C.
-
Reaction Termination and Measurement : The reaction is stopped by adding a solution of hydrochloric acid. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.[15][17]
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vitro BTK Kinase Activity Assay
This protocol outlines a method to measure the inhibitory activity of a compound against BTK.
-
Reagents : Recombinant human BTK (wild-type or mutant), a suitable peptide substrate, and ATP are required.
-
Compound Preparation : The test compound (and a reference inhibitor like Pirtobrutinib) is serially diluted in DMSO.
-
Kinase Reaction : The reaction is set up in a microplate with a buffer containing BTK enzyme, the test compound at various concentrations, and the peptide substrate.
-
Initiation and Incubation : The reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection : The amount of phosphorylated substrate is measured. A common method is to use a phosphospecific antibody in a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), where the signal is inversely proportional to the amount of kinase activity.
-
IC50 Calculation : The data are normalized to controls (no inhibitor for 0% inhibition, and no enzyme for 100% inhibition). The IC50 is calculated by plotting the percent inhibition against the log of the compound concentration and fitting to a sigmoidal dose-response curve.[16]
Signaling Pathways and Experimental Workflows
Visualizing the context in which a research tool operates is crucial for understanding its application.
Caption: COX-2 signaling pathway inhibited by Celecoxib.
Caption: BTK signaling pathway inhibited by Pirtobrutinib.
Caption: Experimental workflow for validating a new pyrazole-based inhibitor.
Conclusion
This compound, in its current state, is a precursor molecule for organic synthesis rather than a validated research tool.[1] However, its aminopyrazole core is a highly valuable pharmacophore. As demonstrated by the comparison with Celecoxib and Pirtobrutinib, strategic modification of the pyrazole scaffold can yield highly potent and selective inhibitors for diverse biological targets, from enzymes involved in inflammation to critical kinases in cancer signaling.[4][6] The simple methyl substitutions on this compound provide a foundational structure that can be elaborated upon to explore new chemical space. For researchers in drug discovery and chemical biology, this compound represents not a tool in itself, but a versatile starting point for the synthesis of novel, potent, and selective probes to investigate complex biological systems.
References
- 1. Pirtobrutinib - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 7. Pirtobrutinib : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 8. news-medical.net [news-medical.net]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medkoo.com [medkoo.com]
- 14. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Properties of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of several key pyrazole-based compounds. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] This document presents quantitative data on their biological activity, detailed experimental protocols for their evaluation, and visual representations of the relevant signaling pathways.
Data Presentation: Comparative Anti-Inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyrazole compounds. The data has been compiled from various studies to provide a comparative overview.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 15 | 0.04 | 375 |
| Deracoxib | >100 | 0.08 | >1250 |
| Mavacoxib | 1.9 | 0.09 | 21.1 |
| SC-558 | >1900 | 0.0053 | >358,490 |
| Compound 5f | 14.33 | 1.50 | 9.56 |
| Compound 6f | 9.56 | 1.15 | 8.31 |
Lower IC50 values indicate greater potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vivo Anti-Inflammatory Activity and Cytokine Inhibition
| Compound | Animal Model | Dosage | Paw Edema Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Celecoxib | Rat (Carrageenan-induced paw edema) | 10 mg/kg | ~50-60% | 75% | 83% |
| Compound 6f | N/A | 50 µM (in vitro) | N/A | 70% | 78% |
| Compound 4a | Mouse (Xylene-induced ear edema) | N/A | 48.71% | N/A | N/A |
| Compound 9b | N/A | 20 µg/mL (in vitro) | N/A | 66.4% | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay determines the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well black opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, probe, and arachidonic acid in COX Assay Buffer. Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.
-
Assay Plate Preparation: To the wells of the 96-well plate, add the following in order:
-
150 µl of Assay Buffer
-
10 µl of Heme
-
10 µl of ADHP
-
10 µl of either COX-1 or COX-2 enzyme
-
10 µl of the test compound dilution or vehicle (DMSO) for controls.
-
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µl of arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately read the fluorescence intensity (Excitation: 530-540 nm, Emission: 585-595 nm) kinetically for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
Animals:
-
Male Wistar rats or Swiss albino mice (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Vehicle for test compounds (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Grouping: Divide the animals into groups (n=5-6 per group): Vehicle control, reference drug, and test compound groups at various doses.
-
Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The vehicle control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 ml of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro TNF-α and IL-6 Inhibition Assay
This assay measures the ability of compounds to inhibit the production of pro-inflammatory cytokines in cultured cells.
Materials:
-
RAW 264.7 macrophage cell line or primary peritoneal macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds and reference inhibitor
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed the macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/ml) to induce the production of TNF-α and IL-6. Include a vehicle-treated, unstimulated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the anti-inflammatory action of pyrazole compounds.
Caption: The COX-2 signaling pathway in inflammation.
Caption: Experimental workflow for comparing pyrazole compounds.
References
assessing the selectivity of 4-Amino-1,3,5-trimethylpyrazole hydrochloride for specific kinases
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, forming the core of numerous therapeutic agents.[1] Achieving selectivity for the target kinase while minimizing off-target effects is a critical challenge in drug discovery. This guide provides a comparative analysis of the kinase selectivity of representative pyrazole-based inhibitors, supported by experimental data and detailed protocols to aid researchers in their own investigations.
While this guide initially aimed to assess the selectivity of 4-Amino-1,3,5-trimethylpyrazole hydrochloride, publicly available data on its specific kinase inhibition profile is not available. It is primarily classified as a chemical intermediate.[2][3] Therefore, we will focus on well-characterized, published pyrazole-containing kinase inhibitors to illustrate the principles of selectivity assessment.
Comparative Selectivity of Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of selected pyrazole-based compounds against a panel of kinases. The IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) are presented to allow for a direct comparison of potency and selectivity.
| Compound/Alternative | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Target Kinases (IC50 in nM) | Reference |
| AT7519 | CDK1, CDK2, CDK5 | 10, 210, 23 | GSK3β (89) | [1][4] |
| Compound 1 (Akt Inhibitor) | Akt1 | 61 | - (Tested against a 23-kinase panel and showed selectivity) | [1] |
| Barasertib (AZD1152) | Aurora B | 0.37 | Aurora A (>1000) | [1] |
| CHMFL-ABL/KIT-155 | ABL, c-KIT | 46, 75 | High selectivity (S Score(1) = 0.03 against 468 kinases) | [5] |
| AT9283 | Aurora A, Aurora B | ~3 | JAK2, Abl (T315I) | [6] |
Experimental Protocols for Kinase Selectivity Profiling
Accurate assessment of kinase inhibitor selectivity is paramount. Various in vitro methods are employed to determine the potency and selectivity of a compound against a broad panel of kinases.
Kinase Inhibition Assay (Radiometric)
This is a traditional and reliable method to measure the inhibitory activity of a compound against a specific kinase.
Principle: This assay measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), ATP (spiked with [γ-³²P]ATP or [γ-³³P]ATP), and the test compound at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped by adding a solution that denatures the enzyme, such as phosphoric acid or EDTA.
-
Separation: The phosphorylated substrate is separated from the unincorporated radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose paper or membrane, which binds the substrate but not the free ATP.
-
Washing: The paper or membrane is washed multiple times to remove any unbound radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
KINOMEscan™ (Competition Binding Assay)
This is a high-throughput method that assesses the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.
Principle: The assay measures the amount of a test compound that binds to a panel of kinases. Each kinase is tagged with a DNA tag, and an immobilized, broadly-selective kinase inhibitor is used as the ligand. The test compound competes with the immobilized ligand for binding to the kinases.
Methodology:
-
Kinase Panel: A large panel of human kinases (often over 400) is used.
-
Competition: The test compound is incubated with the kinase panel in the presence of the immobilized ligand.
-
Affinity Capture: The kinases that are not bound to the immobilized ligand (due to competition from the test compound) are captured on a solid support.
-
Quantification: The amount of each kinase captured is quantified using quantitative PCR (qPCR) of the DNA tags.
-
Data Analysis: The results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of the test compound. A lower percentage indicates stronger binding of the test compound. The data can be used to generate a selectivity profile and calculate dissociation constants (Kd).
Visualizing Kinase Signaling and Experimental Workflows
Simplified PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that is frequently dysregulated in cancer and is a common target for pyrazole-based inhibitors.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel Aminopyrazole Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of derivatives with potent and selective biological activities. This guide provides a comparative analysis of three novel aminopyrazole derivatives with demonstrated anticancer properties, juxtaposed with established therapeutic alternatives. The data presented herein is collated from recent preclinical studies, offering a comprehensive overview of their efficacy and mechanistic underpinnings.
Comparative Performance of Novel Aminopyrazole Derivatives
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of three novel aminopyrazole derivatives against various cancer cell lines and their target kinases. For comparative purposes, data for clinically relevant inhibitors targeting similar pathways are also included.
Table 1: In Vitro Cytotoxicity of Novel Aminopyrazole Derivatives and Comparators
| Compound/Alternative | Target(s) | Cell Line | Assay Type | IC50 / GI50 (µM) |
| Benzofuran-Pyrazole Hybrid 4c | c-Src | Leukemia (CCRF-CEM) | GI50 | 1.00 |
| Lung Cancer (HOP-92) | GI50 | 2.71 | ||
| Colon Cancer (HCC-2998) | GI50 | 1.92 | ||
| CNS Cancer (SNB-75) | GI50 | 2.11 | ||
| Melanoma (SK-MEL-2) | GI50 | 2.33 | ||
| Ovarian Cancer (IGROV1) | GI50 | 1.98 | ||
| Renal Cancer (786-0) | GI50 | 1.79 | ||
| Breast Cancer (HS 578T) | GI50 | 2.21 | ||
| Dasatinib | c-Src, Bcr-Abl | Various | IC50 | Varies (nM to low µM range) |
| Aminopyrazole Analog 24 | CDK2/5 | Pancreatic Cancer (MIA PaCa-2) | GI50 | < 1 |
| Pancreatic Cancer (PANC-1) | GI50 | < 1 | ||
| Pancreatic Cancer (BxPC3) | GI50 | < 1 | ||
| AT7519 | CDK1, 2, 4, 5, 9 | Various | IC50 | Varies (nM range) |
| Diphenyl Pyrazole-Chalcone 6a | Unknown | Oral Cancer (HNO-97) | GI% | 85.43 ± 0.98 (at 100 µg/ml) |
| Breast Cancer (MDA-MB-231) | GI% | 51.95 ± 1.36 (at 100 µg/ml) | ||
| Breast Cancer (T47D) | GI% | 51.32 ± 1.24 (at 100 µg/ml) | ||
| Cisplatin | DNA | Various | IC50 | Varies (low µM range) |
Table 2: In Vitro Kinase Inhibitory Activity
| Compound/Alternative | Target Kinase | IC50 (nM) |
| Benzofuran-Pyrazole Hybrid 4c | c-Src | Good inhibitory activity at 10µM |
| Dasatinib | c-Src | Potent (nM range) |
| Aminopyrazole Analog 24 | CDK2/cyclin E | 24 |
| CDK5/p35 | 23 | |
| AT7519 | CDK1 | 190 |
| CDK2 | 44 | |
| CDK4 | 67 | |
| CDK5 | 18 | |
| CDK9 | < 10 |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the methodologies used for evaluation, the following diagrams illustrate a key signaling pathway targeted by these compounds and a standard experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1][2][3]
-
Compound Treatment: The following day, cells are treated with various concentrations of the aminopyrazole derivatives or control compounds for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[1][2][3]
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1][2][3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Kinase Inhibition Assay (c-Src)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the c-Src enzyme, a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase assay buffer.[4][5][6][7]
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by the kinase.[5][6]
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a radiometric assay with [γ-³²P]ATP or a non-radiometric assay using a phosphotyrosine-specific antibody and a secondary detection system (e.g., HRP-conjugated antibody and a chemiluminescent substrate).[4][5] A common method is the ADP-Glo™ Kinase Assay which measures the amount of ADP produced in the kinase reaction.[7]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compounds for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[8][9][10][11][12]
-
Staining: The fixed cells are then washed and stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase A to remove RNA.[8][9][10][11][12]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on their DNA content (fluorescence intensity). This allows for the identification of cell cycle arrest at specific phases induced by the test compounds.
Synthesis of Novel Aminopyrazole Derivatives
-
Synthesis of Benzofuran-Pyrazole Hybrid 4c: The synthesis of benzofuran-pyrazole hybrid 4c involves a multi-step process starting from the appropriate benzofuran derivative. Key steps include the introduction of the pyrazole moiety and subsequent functional group manipulations to yield the final compound.[13][14][15][16][17]
-
Synthesis of Aminopyrazole CDK Inhibitor Analog 24: Analog 24 is synthesized through a focused library approach. The aminopyrazole core is typically constructed first, followed by the introduction of various substituents at the R1 and R2 positions to explore the structure-activity relationship.[18][19][20]
-
Synthesis of Diphenyl Pyrazole-Chalcone 6a: The synthesis of diphenyl pyrazole-chalcone 6a is generally achieved through a Claisen-Schmidt condensation reaction between an appropriate pyrazole-4-carbaldehyde and a substituted acetophenone in the presence of a base.[21][22][23][24][25]
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase activity assays Src and CK2 [protocols.io]
- 7. promega.com [promega.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
Comparative Docking Analysis of Aminopyrazole Inhibitors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of aminopyrazole inhibitors based on molecular docking studies. It includes supporting experimental data, detailed methodologies, and visualizations of relevant signaling pathways and workflows to aid in the understanding and development of this important class of kinase inhibitors.
Aminopyrazole derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases.[1] Their ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes them attractive candidates for the development of targeted therapies, particularly in oncology and inflammatory diseases.[2] This guide focuses on the comparative docking studies of aminopyrazole inhibitors against two well-validated therapeutic targets: Cyclin-Dependent Kinase 2 (CDK2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Mechanism of Action: Targeting Key Kinases
Aminopyrazole inhibitors typically function as ATP-competitive inhibitors. The core structure of these compounds mimics the purine ring of ATP, allowing them to bind to the kinase's active site.[3] The aminopyrazole moiety is crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[2] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the kinase's signaling cascade.
CDK2 Inhibition: CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[3] Dysregulation of CDK2 activity is a hallmark of many cancers. Aminopyrazole-based inhibitors that target CDK2 can induce cell cycle arrest and apoptosis in cancer cells, making them promising anti-cancer agents.[3][4]
p38 MAPK Inhibition: p38 MAPK is a family of serine/threonine kinases that are activated in response to cellular stress and inflammatory cytokines.[5] These kinases play a central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Aminopyrazole inhibitors of p38 MAPK have the potential to treat a variety of inflammatory conditions, including rheumatoid arthritis and Crohn's disease.[5]
Experimental Protocols for Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein.[6] The following protocol outlines the general steps involved in the docking of aminopyrazole inhibitors against kinase targets, as compiled from various research studies.
1. Protein Preparation:
-
Structure Retrieval: The three-dimensional crystal structure of the target kinase (e.g., CDK2, p38 MAPK) is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other non-essential molecules.[6]
-
Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of amino acid residues are assigned, typically at a physiological pH.
-
Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and optimize its geometry.
2. Ligand Preparation:
-
Structure Generation: The two-dimensional structures of the aminopyrazole inhibitors are drawn using chemical drawing software and converted to three-dimensional structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain their lowest energy conformation.
-
Charge Assignment: Partial charges are assigned to the atoms of the ligands.
3. Docking Software and Scoring Functions:
-
Several software programs are commonly used for molecular docking studies, including AutoDock, GOLD, FlexX, and LigandFit.[7]
-
Each program utilizes specific scoring functions (e.g., ChemScore, GoldScore, PLP) to evaluate the binding affinity of the ligand to the protein. The choice of software and scoring function can influence the docking results.[7]
4. Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid box are crucial parameters.
-
Docking Run: The docking program systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
Pose Selection and Analysis: The docking poses are ranked based on their calculated binding energies or docking scores. The top-ranked poses are then visually inspected to analyze the interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions.[6]
Comparative Docking Data
The following tables summarize the results of various docking studies on aminopyrazole inhibitors against CDK2 and p38 MAPK. It is important to note that direct comparison of docking scores between different studies should be done with caution, as the results can be influenced by the specific software, scoring functions, and protein structures used.
Table 1: Comparative Docking Data of Aminopyrazole Inhibitors against CDK2
| Inhibitor | PDB ID of CDK2 | Docking Software/Scoring Function | Docking Score (kcal/mol) | Experimental Activity (IC50/Ki) | Reference |
| Anilinopyrazole Analogues (Type-A) | 1H1S | LigandFit/PLP | - | pIC50 values reported | [7] |
| Pyrazole-based Analogues | 2VU3 | Not Specified | Not Specified | IC50 = 0.96 - 3.82 µM | [3][4] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | 7KJS | OEDocking/chemgauss4 | Not Specified | Ki = 0.005 µM | [8] |
| Pyrazole Derivatives (1b, 1d, 2b) | 2VTO | Not Specified | -10.35 (for 2b) | Not Reported | [9] |
Table 2: Comparative Docking Data of Aminopyrazole Inhibitors against p38 MAPK
| Inhibitor | PDB ID of p38 MAPK | Docking Software/Scoring Function | Docking Score (kcal/mol) | Experimental Activity (IC50/Kd) | Reference |
| SR-3451 | Not Specified | Not Specified | Not Specified | IC50 = 3.6 µM | [2] |
| SR-3576 | Not Specified | Not Specified | Not Specified | IC50 > 20 µM | [2] |
| Pyrazole Urea (BIRB 796) | Not Specified | Not Specified | Not Specified | Kd = 0.1 nM | [10] |
| Pyrazole Urea-Based Inhibitors | Not Specified | Not Specified | Binding Affinity (Kd) reported | Kd = 350 nM (for lead compound) |
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Workflows
To better understand the context of aminopyrazole inhibition, the following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a typical molecular docking workflow.
Caption: A typical workflow for in silico comparative docking studies.[6]
Caption: Simplified CDK2 signaling pathway in G1/S transition and the effect of its inhibition.[3]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Prediction of multiple binding modes of the CDK2 inhibitors, anilinopyrazoles, using the automated docking programs GOLD, FlexX, and LigandFit: an evaluation of performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Preclinical Powerhouses: A Comparative Guide to 4-Aminopyrazole Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrazole scaffold remains a cornerstone of medicinal chemistry. Within this diverse family, 4-aminopyrazole derivatives have emerged as particularly promising candidates for a range of therapeutic applications. This guide provides a comparative preclinical evaluation of various 4-aminopyrazole analogs, offering a comprehensive overview of their biological activities, supported by experimental data and detailed methodologies.
This publication synthesizes preclinical data on a variety of 4-aminopyrazole analogs, focusing on their anticancer, anti-inflammatory, and antioxidant properties. While specific data for 4-Amino-1,3,5-trimethylpyrazole hydrochloride is limited in publicly available literature, this guide draws comparisons from structurally related analogs to provide a valuable resource for researchers in the field.
Performance Comparison of 4-Aminopyrazole Analogs
The following tables summarize the in vitro and in vivo activities of several classes of 4-aminopyrazole analogs from recent preclinical studies.
Table 1: In Vitro Anticancer Activity of 4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors
| Compound ID | Target Cell Line | IC50 (µM) | Target Kinase | Kinase IC50 (nM) | Reference |
| 3a | HEL, K562, PC-3, MCF-7, MOLT4 | Potent across all lines | JAK1/2/3 | - | [1] |
| 3c | HEL, K562, PC-3, MCF-7, MOLT4 | Potent across all lines | JAK1/2/3 | - | [1] |
| 3e | HEL, K562, PC-3, MCF-7, MOLT4 | Potent across all lines | JAK1/2/3 | - | [1] |
| 3f | HEL, K562, PC-3, MCF-7, MOLT4 | Potent across all lines | JAK1/2/3 | 3.4, 2.2, 3.5 | [1] |
| 11b | HEL | 0.35 | JAK1/2/3 | - | [1] |
| K562 | 0.37 | [1] | |||
| Ruxolitinib | - | - | JAK1/2/3 | - | [1] |
Data synthesized from a study on 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors for cancer treatment.[1]
Table 2: In Vitro and In Vivo Activity of Trifluoromethyl-Containing 4-Aminopyrazoles
| Compound Class | Activity | In Vitro Results | In Vivo Model | In Vivo Results | Reference |
| N-Unsubstituted 4-nitrosopyrazoles | Tuberculostatic | MIC up to 0.36 µg/mL | - | - | [2] |
| Antibacterial (S. pyogenes) | MIC up to 7.8 µg/mL | - | - | [2] | |
| 4-Nitroso-1-methyl-5-phenylpyrazole | Antimycotic | MIC 0.38-12.5 µg/mL | - | - | [2] |
| N-Unsubstituted 4-aminopyrazoles | Antioxidant | High radical-scavenging activity (ABTS test) | - | - | [2] |
| 1-Methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chloride | Anticancer | SI > 1351 (HeLa cells) | - | - | [2] |
| 4-Nitroso- and 4-aminopyrazoles (with 5-phenyl fragment) | Analgesic | - | "Hot plate" test | Pronounced activity | [2] |
This table summarizes the diverse biological activities of trifluoromethyl-containing 4-amino- and 4-nitrosopyrazoles.[2]
Table 3: Antioxidant Activity of 4-Aminopyrazol-5-ol Analogs
| Compound ID | ABTS Test (Radical Scavenging) | FRAP Test (Ferric Reducing Activity) | Reference |
| 4a, 4c, 4d (Ph-substituted) | - | High activity | [3] |
| 4e, 4g, 4h, 4j (NH-unsubstituted) | High activity | High activity | [3] |
| CF3-EDA | Equal to EDA and Trolox | 20% lower than EDA | [3] |
| EDA (Edaravone) | Standard | Standard | [3] |
| Trolox | Standard | Standard | [3] |
This table showcases the antioxidant potential of various 4-aminopyrazol-5-ol analogs compared to the standard drug Edaravone (EDA) and Trolox.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols cited in the evaluation of 4-aminopyrazole analogs.
In Vitro Kinase Inhibition Assay (for JAK inhibitors)
The in vitro kinase inhibitory activities of the 4-amino-(1H)-pyrazole derivatives against JAK1, JAK2, and JAK3 were determined using a kinase assay kit.[1] The assays were typically performed at various concentrations of the test compounds (e.g., 10, 1, and 0.1 µM, and 40 and 20 nM).[1] Staurosporine and Ruxolitinib were used as positive controls.[1] The percentage of inhibition was calculated and IC50 values were determined for the most potent compounds.[1]
Cell-Based Cytotoxicity Assays
The anticancer activity of the synthesized compounds was evaluated in vitro against a panel of human cancer cell lines.[1][4] The most common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]
In Vivo Analgesic and Anti-inflammatory Activity
The analgesic and anti-inflammatory properties of 4-aminopyrazole derivatives have been evaluated in vivo.[2] The "hot plate" test is a common method to assess analgesic activity, where the latency of the animal's response to a thermal stimulus is measured.[2] For anti-inflammatory activity, the carrageenan-induced paw edema model in rats is frequently used. The reduction in paw volume after administration of the test compound compared to a control group indicates anti-inflammatory efficacy.[2]
Antioxidant Activity Assays
The antioxidant capacity of 4-aminopyrazole analogs is often assessed using multiple in vitro assays.[2][3] The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay and the FRAP (ferric reducing antioxidant power) assay are two widely used methods.[3] The ABTS assay measures the ability of a compound to scavenge stable radical cations, while the FRAP assay determines the ferric reducing ability of a substance.[3]
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and a generalized workflow for preclinical evaluation.
Caption: Generalized workflow for the preclinical evaluation of novel drug candidates.
Caption: The JAK/STAT signaling pathway and the inhibitory action of 4-aminopyrazole analogs.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
The Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery and a Comparative Guide to its Potential Mechanisms of Action
The compound 4-Amino-1,3,5-trimethylpyrazole hydrochloride is primarily recognized as a synthetic building block in the realm of organic chemistry. Its utility lies in the construction of more complex molecules, particularly for the development of novel pharmaceuticals and agrochemicals. Direct studies elucidating a specific biological mechanism of action for this particular hydrochloride salt are limited. However, the core pyrazole structure, of which this compound is a derivative, is a well-established "privileged scaffold" in medicinal chemistry. This designation signifies its recurring presence in a multitude of biologically active compounds and FDA-approved drugs, highlighting its versatility in interacting with various biological targets.
This guide provides a comparative overview of the potential mechanisms of action that derivatives of the aminopyrazole scaffold, such as this compound, could be engineered to possess. We will explore established therapeutic classes of pyrazole-containing drugs, presenting their mechanisms of action, comparative biological data, and the experimental protocols used to determine these activities. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in leveraging the aminopyrazole scaffold for the discovery of new therapeutic agents.
Comparison of Biological Activities of Pyrazole-Containing Drugs
The pyrazole nucleus is a versatile pharmacophore found in drugs targeting a wide array of diseases.[1][2][3] Below is a comparison of two prominent examples, Celecoxib and Sunitinib, which showcase the diverse biological targets and therapeutic applications of pyrazole derivatives.
| Drug | Therapeutic Class | Primary Molecular Target(s) | Mechanism of Action | Key In Vitro Potency (IC50) |
| Celecoxib | Nonsteroidal Anti-inflammatory Drug (NSAID) | Cyclooxygenase-2 (COX-2) | Selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4][5] | COX-2: 0.04 µM, COX-1: 15 µM[6] |
| Sunitinib | Multi-kinase Inhibitor | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R | Inhibits multiple receptor tyrosine kinases involved in tumor angiogenesis, cell proliferation, and metastasis.[7][8] | VEGFR2: 2 nM, PDGFRβ: 2 nM, c-KIT: 1 nM[7] |
Signaling Pathways and Experimental Workflows
To understand how the mechanism of action of novel compounds is established, it is crucial to visualize the signaling pathways they modulate and the experimental workflows employed in their evaluation.
Signaling Pathway of a COX-2 Inhibitor (e.g., Celecoxib)
Caption: Simplified signaling pathway of Celecoxib's anti-inflammatory action.
Signaling Pathway of a Multi-Kinase Inhibitor (e.g., Sunitinib)
Caption: Sunitinib's inhibition of multiple receptor tyrosine kinases.
General Experimental Workflow for a Novel Compound
Caption: A generalized workflow for the screening of a new drug candidate.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to determine the mechanism of action of pyrazole-containing compounds like Celecoxib and Sunitinib.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Test compound (e.g., a derivative of 4-Amino-1,3,5-trimethylpyrazole) and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control (Celecoxib) in an appropriate solvent (e.g., DMSO).
-
Enzyme Preparation: Dilute the recombinant COX-2 enzyme to the desired concentration in cold COX Assay Buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the COX Assay Buffer, COX Cofactor, and COX Probe.
-
Inhibitor Addition: Add the diluted test compound, positive control, or vehicle control (solvent only) to the respective wells.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except for the "no enzyme" control wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 535 nm and emission at 590 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9][10]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant kinase (e.g., VEGFR2, PDGFRβ)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound and a known kinase inhibitor (e.g., Sunitinib)
-
Kinase Assay Buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control (Sunitinib) in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the Kinase Assay Buffer.
-
Inhibitor Addition: Add the serially diluted test compound, positive control, or DMSO vehicle to the wells.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding ATP to all wells. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the generated ADP into a luminescent signal.
-
Luminescence Measurement: Read the luminescence signal using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the IC50 value by plotting the percentage of inhibition (relative to the DMSO control) against the log of the inhibitor concentration.[11][12]
Cell-Based Angiogenesis Assay (Tube Formation Assay)
This assay assesses the effect of a compound on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Extracellular matrix gel (e.g., Matrigel)
-
Test compound and a known angiogenesis inhibitor (e.g., Sunitinib)
-
96-well plates
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the extracellular matrix gel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the gel-coated wells in endothelial cell growth medium.
-
Compound Treatment: Add the test compound, positive control (Sunitinib), or vehicle control to the wells at various concentrations.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for tube formation (typically 4-18 hours).
-
Imaging: Visualize the formation of capillary-like structures (tubes) using an inverted microscope. Capture images of each well.
-
Quantification: Analyze the images to quantify the extent of tube formation. This can be done by measuring parameters such as the total tube length, number of junctions, and number of loops.
-
Data Analysis: Compare the tube formation in the presence of the test compound to the vehicle control to determine the inhibitory effect. Calculate the IC50 value for the inhibition of tube formation.[13][14][15]
Conclusion
While this compound serves as a valuable starting material in synthetic chemistry, its true potential lies in the diverse biological activities that can be accessed through its chemical modification. The pyrazole scaffold is a proven pharmacophore, and by understanding the mechanisms of action of existing pyrazole-based drugs and employing the experimental protocols outlined in this guide, researchers can effectively explore the therapeutic potential of novel aminopyrazole derivatives. The provided comparative data and visualizations offer a framework for the rational design and evaluation of new chemical entities aimed at a variety of disease targets.
References
- 1. Comparing protein VEGF inhibitors: In vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiogenesis Assay Kit / Tube Formation Assay. (ab204726) | Abcam [abcam.com]
- 15. biobide.com [biobide.com]
Safety Operating Guide
Proper Disposal of 4-Amino-1,3,5-trimethylpyrazole hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 4-Amino-1,3,5-trimethylpyrazole hydrochloride as a hazardous chemical waste. Adherence to institutional and local regulations is paramount for its disposal. This guide provides a framework for the safe handling and disposal of this compound, emphasizing safety and regulatory compliance.
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling substances like this compound is essential. This document outlines the necessary steps for its safe disposal, in accordance with general safety protocols.
Hazard Profile and Safety Considerations
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This compound is classified as a flammable solid and may cause skin, eye, and respiratory irritation.[1][2] Always consult the specific Safety Data Sheet (SDS) for detailed information.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Flammable Solid | Can ignite from friction, heat, sparks, or flames. | Use non-sparking tools. Keep away from heat and open flames.[1] |
| Skin Irritant | May cause skin irritation upon contact.[1][2] | Wear appropriate protective gloves and clothing.[1] |
| Eye Irritant | May cause serious eye irritation.[1][2] | Wear chemical safety goggles or a face shield.[1] |
| Respiratory Irritant | Inhalation of dust may irritate the respiratory system.[1][2] | Use in a well-ventilated area or with a dust respirator.[2] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated, compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Step 2: Container Selection and Management
-
Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[3]
-
Closure: Keep the waste container tightly closed except when adding waste.[1][4]
-
Storage Location: Store the waste container in a designated hazardous waste accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.[1][4]
Step 3: Handling and Transfer
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as outlined in the table above, including gloves, safety goggles, and a lab coat.
-
Spill Management: In the event of a spill, immediately clean it up using dry procedures.[2] Sweep or vacuum the material and place it into the designated hazardous waste container.[1][5] Avoid generating dust.[1][2][5] Wash the area with large amounts of water, and prevent runoff into drains.[2]
Step 4: Disposal
-
Professional Disposal: The final disposal of this compound must be conducted by an approved and licensed waste disposal company.[1][4]
-
Regulatory Compliance: Chemical waste generators must consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][5]
-
Prohibited Actions: Do not empty this chemical into drains or dispose of it in the regular trash.[1] It should not be released into the environment.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
